2,3-O-Isopropylidenyl euscaphic acid
Description
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Properties
Molecular Formula |
C33H52O5 |
|---|---|
Molecular Weight |
528.8 g/mol |
IUPAC Name |
(1R,2S,5S,9R,15R)-9-hydroxy-1,2,8,9,15,19,19,22,22-nonamethyl-18,20-dioxahexacyclo[12.11.0.02,11.05,10.015,23.017,21]pentacos-11-ene-5-carboxylic acid |
InChI |
InChI=1S/C33H52O5/c1-19-12-15-33(26(34)35)17-16-30(7)20(24(33)32(19,9)36)10-11-23-29(6)18-21-25(38-28(4,5)37-21)27(2,3)22(29)13-14-31(23,30)8/h10,19,21-25,36H,11-18H2,1-9H3,(H,34,35)/t19?,21?,22?,23?,24?,25?,29-,30+,31+,32+,33-/m0/s1 |
InChI Key |
UKGZFGGRLJUNFM-ZMDBWSNTSA-N |
Isomeric SMILES |
CC1CC[C@@]2(CC[C@@]3(C(=CCC4[C@]3(CCC5[C@@]4(CC6C(C5(C)C)OC(O6)(C)C)C)C)C2[C@]1(C)O)C)C(=O)O |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC6C(C5(C)C)OC(O6)(C)C)C)C)C2C1(C)O)C)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 2,3-O-Isopropylidenyl Euscaphic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,3-O-Isopropylidenyl euscaphic acid, a derivative of the naturally occurring pentacyclic triterpenoid (B12794562), euscaphic acid. Euscaphic acid, isolated from plants of the Rosaceae family, has demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and DNA polymerase inhibitory effects. This document details the chemical properties, potential synthesis, and inferred biological activities of this compound, drawing from the extensive research on its parent compound. The guide also includes detailed experimental protocols relevant to the study of euscaphic acid and its derivatives, along with signaling pathway diagrams to facilitate a deeper understanding of its mechanism of action. This whitepaper is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, drug discovery, and development.
Introduction to Euscaphic Acid
Euscaphic acid is a pentacyclic triterpenoid of the ursane (B1242777) type, first isolated from Euscaphis japonica. It is also found in various other plants, including those from the Rosa genus.[1][2] The compound has garnered significant scientific interest due to its diverse and potent biological activities.
Chemical Structure and Properties of Euscaphic Acid
| Property | Value | Reference |
| IUPAC Name | (2α,3α,19α)-2,3,19-Trihydroxy-urs-12-en-28-oic acid | [1] |
| Molecular Formula | C₃₀H₄₈O₅ | [1] |
| Molecular Weight | 488.7 g/mol | [1] |
| CAS Number | 53155-25-2 | [1] |
| Appearance | Solid | [1] |
| Melting Point | 270-271 °C | [1] |
| Solubility | Soluble in methanol | [2] |
The Derivative: this compound
This compound is a semi-synthetic derivative of euscaphic acid. In this compound, the hydroxyl groups at the C-2 and C-3 positions of the A-ring are protected by an isopropylidene group. This chemical modification is common in the study and development of natural product-based drugs for several reasons:
-
Protecting Group: The isopropylidene group acts as a protecting group, allowing for selective chemical modifications at other positions of the euscaphic acid molecule, such as the C-19 hydroxyl group or the C-28 carboxylic acid.
-
Modulation of Activity: The addition of the bulky and lipophilic isopropylidene group can alter the pharmacokinetic and pharmacodynamic properties of the parent compound. This can lead to enhanced biological activity, improved selectivity, or reduced toxicity.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of derivatives like this compound are crucial for understanding the structure-activity relationships of euscaphic acid. By comparing the activity of the derivative to the parent compound, researchers can determine the importance of the C-2 and C-3 hydroxyl groups for its biological effects.
Chemical Structure and Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₃H₅₂O₅ | [3] |
| Molecular Weight | 528.8 g/mol | [3] |
| CAS Number | 220880-90-0 | [3] |
| Purity | >98% (commercially available) | [3] |
Synthesis of this compound
Proposed Synthetic Workflow
Biological Activities and Mechanism of Action of Euscaphic Acid
The biological activities of this compound have not been extensively reported. However, it is anticipated that its activity profile will be related to that of its parent compound, euscaphic acid. The following sections summarize the known biological activities and mechanisms of action of euscaphic acid.
Anticancer Activity
Euscaphic acid has demonstrated significant anticancer activity in various cancer cell lines.
Inhibition of Cell Proliferation and Induction of Apoptosis
Euscaphic acid inhibits the proliferation of nasopharyngeal carcinoma (NPC) cells (CNE-1 and C666-1) in a dose-dependent manner.[6] It induces apoptosis (programmed cell death) and causes cell cycle arrest at the G1/S phase.[6]
Quantitative Data on Anticancer Activity
| Cell Line | Assay | Concentration | Effect | Reference |
| CNE-1, C666-1 | Cell Proliferation | 5 and 10 µg/mL | Inhibition of proliferation | [2] |
| CNE-1, C666-1 | Apoptosis Assay | 5 and 10 µg/mL | Induction of apoptosis | [6] |
| CNE-1, C666-1 | Cell Cycle Analysis | 5 and 10 µg/mL | G1/S phase arrest | [6] |
| Calf DNA polymerase α | Enzyme Inhibition | IC₅₀ = 61 µM | Inhibition of DNA polymerase α | [7] |
| Rat DNA polymerase β | Enzyme Inhibition | IC₅₀ = 108 µM | Inhibition of DNA polymerase β | [7] |
Signaling Pathway: PI3K/AKT/mTOR
One of the key mechanisms underlying the anticancer activity of euscaphic acid is the suppression of the PI3K/AKT/mTOR signaling pathway.[6] This pathway is crucial for cell survival, proliferation, and growth, and its dysregulation is a hallmark of many cancers. Euscaphic acid treatment leads to a decrease in the phosphorylation of key proteins in this pathway, including AKT and mTOR.[6]
Anti-inflammatory Activity
Euscaphic acid exhibits anti-inflammatory properties by modulating key inflammatory pathways. It has been shown to reduce the production of nitric oxide (NO) and the levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[2]
Quantitative Data on Anti-inflammatory Activity
| Cell Line | Treatment | Effect | Reference |
| RAW 264.7 | LPS | Reduced NO production | [2] |
| RAW 264.7 | LPS | Reduced iNOS and COX-2 levels | [2] |
Other Biological Activities
Euscaphic acid has also been reported to have the following activities:
-
Acetylcholinesterase (AChE) Inhibition: IC₅₀ = 35.9 µM[2]
-
α-Glucosidase Inhibition: IC₅₀ = 24.9 µM[2]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the investigation of euscaphic acid and its derivatives.
Cell Proliferation Assay (CCK-8)
This protocol is adapted from Dai et al. (2019).[6]
-
Cell Seeding: Seed cancer cells (e.g., CNE-1, C666-1) into 96-well plates at a density of 4 x 10³ cells/well in 100 µL of culture medium.
-
Treatment: After 24 hours of incubation, treat the cells with various concentrations of the test compound (e.g., 0, 5, 10, 15, 20, 25, 30, 35, and 40 µg/mL of euscaphic acid) for 24, 48, or 72 hours.
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubation: Incubate the plates for 4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage of the control (untreated) cells.
Apoptosis Assay (Flow Cytometry)
This protocol is a general method for assessing apoptosis.
-
Cell Treatment: Treat cells with the test compound at desired concentrations for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Analysis: Quantify the percentage of apoptotic cells (Annexin V-positive).
Western Blotting for Signaling Pathway Analysis
This protocol is adapted from Dai et al. (2019).[6]
-
Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., PI3K, p-AKT, AKT, p-mTOR, mTOR, Bax, Bcl-2, Caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Future Directions and Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents. While direct biological data on this specific derivative is limited, the extensive research on its parent compound, euscaphic acid, provides a strong rationale for its further investigation.
Future research should focus on:
-
Definitive Synthesis and Characterization: Elucidation and publication of a detailed synthetic route and full characterization of this compound.
-
Biological Evaluation: Comprehensive screening of the derivative for anticancer, anti-inflammatory, and other relevant biological activities.
-
Mechanism of Action Studies: Investigation of its effects on key signaling pathways, such as the PI3K/AKT/mTOR pathway, to determine if the isopropylidene group alters the mechanism of action compared to the parent compound.
-
Structure-Activity Relationship Studies: Synthesis and evaluation of a series of related derivatives to build a robust SAR profile for the euscaphic acid scaffold.
References
- 1. Euscaphic Acid | C30H48O5 | CID 471426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. realgenelabs.com [realgenelabs.com]
- 4. Direct 2,3-O-Isopropylidenation of α-D-Mannopyranosides and the Preparation of 3,6-Branched Mannose Trisaccharides | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Euscaphic acid inhibits proliferation and promotes apoptosis of nasopharyngeal carcinoma cells by silencing the PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide on 2,3-O-Isopropylidenyl Euscaphic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
2,3-O-Isopropylidenyl euscaphic acid is a synthetic derivative of euscaphic acid, a pentacyclic triterpenoid (B12794562) found in various plant species. The addition of an isopropylidene group can modify the parent molecule's solubility, stability, and biological activity, making it a compound of interest for further investigation in drug discovery and development.
Chemical and Physical Properties
A summary of the known properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 220880-90-0 | [1][2][3] |
| Molecular Formula | C33H52O5 | [2][4] |
| Molecular Weight | 528.77 g/mol | [4] |
| Purity | ≥98% (by HPLC) | [2][5] |
| Appearance | White to off-white solid | Commercially available |
Biological Activity of the Parent Compound: Euscaphic Acid
Extensive research has been conducted on the biological activities of euscaphic acid, the parent compound of this compound. These studies provide a strong foundation for the potential therapeutic applications of its derivatives.
Anticancer Activity
Euscaphic acid has demonstrated significant anticancer effects, particularly in nasopharyngeal carcinoma (NPC). Research has shown that it can inhibit the proliferation of NPC cells, induce apoptosis (programmed cell death), and cause cell cycle arrest at the G1/S phase.[6][7]
PI3K/AKT/mTOR Signaling Pathway
The anticancer effects of euscaphic acid in nasopharyngeal carcinoma have been attributed to its ability to suppress the PI3K/AKT/mTOR signaling pathway.[6][7] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Euscaphic acid has been shown to inhibit the expression of key proteins in this pathway, including PI3K, phosphorylated AKT (p-AKT), and phosphorylated mTOR (p-mTOR).[6]
Below is a diagram illustrating the inhibitory effect of euscaphic acid on the PI3K/AKT/mTOR signaling pathway.
Caption: Inhibition of the PI3K/AKT/mTOR pathway by euscaphic acid.
Experimental Protocols
As of the date of this guide, a specific, peer-reviewed synthesis protocol for this compound is not available. However, a general method for the isopropylidenation of diols is provided below as a representative experimental procedure. This protocol is based on established chemical principles for the formation of acetals and should be adapted and optimized for the specific substrate.
General Protocol for Isopropylidenation of a Diol
This protocol describes a general procedure for the protection of a cis-diol using 2,2-dimethoxypropane.
Materials:
-
Diol-containing starting material (e.g., Euscaphic Acid)
-
2,2-Dimethoxypropane
-
Acetone (B3395972) (anhydrous)
-
p-Toluenesulfonic acid (catalyst)
-
Sodium bicarbonate (saturated solution)
-
Anhydrous sodium sulfate
-
Dichloromethane
-
Hexane
-
Ethyl acetate (B1210297)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the diol-containing starting material in anhydrous acetone and 2,2-dimethoxypropane.
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid to the solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with dichloromethane.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate gradient.
Below is a diagram illustrating a generalized workflow for the synthesis and purification of an isopropylidene-protected compound.
Caption: Generalized workflow for synthesis and purification.
Conclusion and Future Directions
This compound represents a promising derivative of the biologically active natural product, euscaphic acid. While detailed studies on this specific compound are currently lacking in the public domain, the potent anticancer activities of its parent compound, particularly through the inhibition of the PI3K/AKT/mTOR pathway, suggest that this compound warrants further investigation. Future research should focus on developing a reproducible synthesis protocol, characterizing its physicochemical properties, and evaluating its biological activities in various in vitro and in vivo models. Such studies will be crucial in determining its potential as a novel therapeutic agent.
References
- 1. lookchem.com [lookchem.com]
- 2. Terpenes 3 page [m.chemicalbook.com]
- 3. This compound, CasNo.220880-90-0 NovaChemistry United Kingdom [nova-chemistry.lookchem.com]
- 4. researchgate.net [researchgate.net]
- 5. realgenelabs.com [realgenelabs.com]
- 6. CNP0125754.1 - COCONUT [coconut.naturalproducts.net]
- 7. calpaclab.com [calpaclab.com]
Synthesis of Euscaphic Acid Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Euscaphic acid, a naturally occurring pentacyclic triterpenoid (B12794562), has garnered significant attention within the scientific community due to its diverse and potent biological activities. Possessing a ursane-type skeleton, euscaphic acid has been isolated from various plant sources, including species of Rosa and Euscaphis.[1][2] Preclinical studies have demonstrated its promising therapeutic potential, including anticancer, anti-inflammatory, and hypoglycemic effects.[2][3][4] The structural complexity and inherent bioactivity of euscaphic acid make it an attractive scaffold for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the synthesis of euscaphic acid derivatives, focusing on key chemical transformations, detailed experimental protocols, and the biological context for derivatization.
Euscaphic Acid: Structure and Biological Significance
Euscaphic acid, chemically known as 2α,3α,19α-trihydroxyurs-12-en-28-oic acid, is a pentacyclic triterpenoid with the molecular formula C₃₀H₄₈O₅.[1][5] Its structure features a hydroxyl group at C-2, C-3, and C-19, and a carboxylic acid moiety at C-28. This arrangement of functional groups provides multiple sites for chemical modification, enabling the synthesis of a wide array of derivatives with potentially enhanced pharmacological profiles.
The therapeutic potential of euscaphic acid is underscored by its activity in various biological pathways. Notably, it has been shown to inhibit the proliferation of cancer cells and induce apoptosis by targeting key signaling pathways.
Anticancer Activity and the PI3K/AKT/mTOR Signaling Pathway
One of the most well-documented anticancer mechanisms of euscaphic acid involves the silencing of the PI3K/AKT/mTOR signaling pathway.[6][7] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Euscaphic acid has been shown to inhibit the proliferation of nasopharyngeal carcinoma (NPC) cells, induce apoptosis, and cause cell cycle arrest in the G1/S phase.[6] It exerts these effects by downregulating the expression of key proteins in the PI3K/AKT/mTOR pathway, including PI3K, phosphorylated AKT (p-AKT), and phosphorylated mTOR (p-mTOR).[6]
Anti-inflammatory Activity
Euscaphic acid also exhibits significant anti-inflammatory properties. It has been shown to inhibit lipopolysaccharide (LPS)-induced inflammatory responses in macrophages.[3][8] The mechanism of action involves the interference with the clustering of TRAF6 with IRAK1 and TAK1, which in turn blocks the activation of IKK and MAPKs signal transduction pathways, ultimately downregulating NF-κB activation.[3][4][9]
Synthesis of Euscaphic Acid Derivatives: Strategies and Protocols
The synthesis of euscaphic acid derivatives primarily involves the modification of its existing functional groups: the hydroxyl groups at positions C-2, C-3, and C-19, and the carboxylic acid at C-28. These modifications aim to improve the parent molecule's pharmacokinetic properties, such as solubility and bioavailability, and to enhance its potency and selectivity for specific biological targets. While specific literature on the synthesis of a wide range of euscaphic acid derivatives is emerging, established methods for the chemical modification of similar triterpenoids, such as ursolic acid, provide a strong foundation for developing synthetic protocols.
General Experimental Workflow
A generalized workflow for the synthesis and purification of euscaphic acid derivatives is depicted below. This process typically starts with the isolation of euscaphic acid from a natural source or its commercial availability, followed by chemical modification and subsequent purification and characterization of the resulting derivatives.
Esterification of the C-28 Carboxylic Acid
Esterification of the C-28 carboxylic acid is a common strategy to increase the lipophilicity of triterpenoids, which can influence their absorption and distribution. The Fischer esterification is a classical and effective method for this transformation.
Experimental Protocol: Fischer Esterification of Euscaphic Acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve euscaphic acid (1.0 g, 2.05 mmol) in an excess of the desired alcohol (e.g., methanol, ethanol; 50 mL).
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (0.1 mL) or p-toluenesulfonic acid (39 mg, 0.205 mmol), to the solution.
-
Reaction Execution: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess alcohol under reduced pressure. Dissolve the residue in ethyl acetate (B1210297) (100 mL) and wash sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and brine (50 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired C-28 ester derivative.
Amidation of the C-28 Carboxylic Acid
The formation of amides at the C-28 position can introduce new hydrogen bonding capabilities and alter the molecule's interaction with biological targets. Direct amidation can be achieved using coupling reagents to activate the carboxylic acid.
Experimental Protocol: Amidation of Euscaphic Acid using HBTU
-
Reaction Setup: To a solution of euscaphic acid (1.0 g, 2.05 mmol) in anhydrous dichloromethane (B109758) (DCM) or dimethylformamide (DMF) (30 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate; 857 mg, 2.26 mmol) and a tertiary amine base such as N,N-diisopropylethylamine (DIPEA; 0.43 mL, 2.46 mmol).
-
Activation: Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Amine Addition: Add the desired amine (2.26 mmol) to the reaction mixture.
-
Reaction Execution: Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Workup: Upon completion, dilute the reaction mixture with DCM (50 mL) and wash with 1 M HCl (2 x 30 mL), saturated aqueous sodium bicarbonate (2 x 30 mL), and brine (30 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the target C-28 amide derivative.
Quantitative Data Summary
The biological activity of euscaphic acid has been quantified in several studies. This data is crucial for establishing a baseline for the evaluation of newly synthesized derivatives.
| Compound | Assay | Cell Line/Target | IC₅₀ / Activity | Reference |
| Euscaphic acid | Proliferation Assay | CNE-1 (Nasopharyngeal Carcinoma) | Inhibition at 5 and 10 µg/mL | [6] |
| Euscaphic acid | Proliferation Assay | C666-1 (Nasopharyngeal Carcinoma) | Inhibition at 5 and 10 µg/mL | [6] |
| Euscaphic acid | DNA Polymerase α Inhibition | Calf | IC₅₀ = 61 µM | [10] |
| Euscaphic acid | DNA Polymerase β Inhibition | Rat | IC₅₀ = 108 µM | [10] |
| Euscaphic acid | Acetylcholinesterase Inhibition | - | IC₅₀ = 35.9 µM | [11] |
| Euscaphic acid | α-Glucosidase Inhibition | - | IC₅₀ = 24.9 µM | [11] |
Future Directions and Conclusion
The synthesis of euscaphic acid derivatives represents a promising avenue for the discovery of new drug candidates. The functional handles present on the euscaphic acid scaffold allow for a wide range of chemical modifications. Future work should focus on the systematic exploration of the structure-activity relationships of these derivatives. Key areas for investigation include:
-
Derivatization of the hydroxyl groups: The hydroxyl groups at C-2, C-3, and C-19 can be esterified, etherified, or oxidized to introduce further diversity.
-
Glycosylation: The attachment of sugar moieties to the hydroxyl groups can improve aqueous solubility and alter the pharmacokinetic profile.
-
Hybrid molecule synthesis: Conjugating euscaphic acid with other pharmacophores could lead to multi-target drugs with enhanced efficacy.
References
- 1. Euscaphic acid inhibits proliferation and promotes apoptosis of nasopharyngeal carcinoma cells by silencing the PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US20120220798A1 - Method for carboxylic acid esterification - Google Patents [patents.google.com]
- 4. Euscaphic acid | CAS:53155-25-2 | Manufacturer ChemFaces [chemfaces.com]
- 5. Euscaphic acid ≥98% (HPLC) | 53155-25-2 [sigmaaldrich.com]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Inhibitory Effects of Euscaphic Acid in the Atopic Dermatitis Model by Reducing Skin Inflammation and Intense Pruritus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Euscaphic acid | LDL | PI3K | NO Synthase | TargetMol [targetmol.com]
- 10. file.medchemexpress.eu [file.medchemexpress.eu]
- 11. caymanchem.com [caymanchem.com]
Euscaphic Acid: A Technical Guide to Its Natural Sources, Extraction, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Euscaphic acid, a pentacyclic triterpenoid, has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, anti-diabetic, and pro-apoptotic effects. This technical guide provides an in-depth overview of the natural sources of euscaphic acid, presenting quantitative data on its prevalence. It further details comprehensive experimental protocols for its extraction and isolation from botanical materials. Finally, this guide elucidates the key signaling pathways through which euscaphic acid exerts its biological effects, supported by workflow diagrams and methodologies for their investigation.
Natural Sources of Euscaphic Acid
Euscaphic acid is distributed across various plant species. The primary sources identified in scientific literature include plants from the Rosaceae, Rhamnaceae, and Staphyleaceae families. Notable species containing this compound are Euscaphis japonica (from which the acid derives its name), various Rosa species, Ziziphus jujuba (jujube), and Eriobotrya japonica (loquat).
Quantitative Analysis of Euscaphic Acid in Natural Sources
The concentration of euscaphic acid can vary significantly depending on the plant species, the part of the plant used, geographical location, and harvesting time. The following table summarizes available quantitative data on euscaphic acid content in various natural sources.
| Plant Species | Plant Part | Euscaphic Acid Concentration | Reference |
| Rosa laxa Retz. | Fruits | 2.90 ± 0.08 mg/g | [1][2] |
| Rosa rugosa | Roots | Isolated, but specific yield not consistently reported. Active at 30 mg/kg in vivo. | [3][4] |
| Euscaphis japonica | Twigs and Roots | Isolated, but specific yield not consistently reported. | [5][6][7][8][9] |
| Ziziphus jujuba | Dried Fruit | Identified as a constituent, but quantitative data on euscaphic acid specifically is limited in available literature. | [10][11][12][13][14] |
| Folium Eriobotryae (Loquat Leaves) | Leaves | Identified as an active hypoglycemic constituent, but specific yield not consistently reported. | [15][16][17] |
Experimental Protocols: Extraction and Isolation
The extraction and isolation of euscaphic acid from plant materials typically involve solvent extraction followed by chromatographic purification. The following protocols are derived from methodologies reported in peer-reviewed literature.
General Extraction Protocol: Reflux Extraction
This protocol is optimized for the extraction of triterpenoids, including euscaphic acid, from dried plant material.
Materials:
-
Dried and powdered plant material (e.g., fruits of Rosa laxa Retz.)
-
Ethanol (B145695) (65%)
-
Reflux apparatus (round-bottom flask, condenser)
-
Heating mantle
-
Filtration system (e.g., Büchner funnel with filter paper)
-
Rotary evaporator
Procedure:
-
Weigh the powdered plant material and place it in a round-bottom flask.
-
Add 65% ethanol to achieve a material-to-liquid ratio of 1:35 (g/mL).
-
Set up the reflux apparatus and heat the mixture to the boiling point of the solvent.
-
Maintain the reflux for 140 minutes.
-
Allow the mixture to cool to room temperature.
-
Filter the extract to separate the plant debris from the liquid.
-
Concentrate the filtrate using a rotary evaporator to remove the ethanol.
-
The resulting crude extract can be further purified.
General Extraction Protocol: Ultrasonic-Assisted Extraction (UAE)
UAE is an alternative method that can enhance extraction efficiency.
Materials:
-
Dried and powdered plant material (e.g., Ziziphus jujuba fruit)
-
Methanol (70%)
-
Ultrasonic bath or probe sonicator
-
Centrifuge
-
Filtration system
Procedure:
-
Accurately weigh the powdered plant material (e.g., 1 g).
-
Add 20 mL of 70% methanol.
-
Sonícate the mixture for a specified duration (e.g., 1 hour).
-
Centrifuge the mixture (e.g., at 13,523 g for 10 minutes at 10°C) to pellet the solid material.
-
Collect the supernatant.
-
The supernatant, containing the crude extract, can then be subjected to further purification steps.
Purification by Column Chromatography
Materials:
-
Crude extract
-
Silica (B1680970) gel (for normal-phase chromatography) or C18-reversed-phase silica gel
-
Appropriate solvent system for elution (e.g., a gradient of chloroform (B151607) and methanol)
-
Chromatography column
-
Fraction collector
Procedure:
-
Prepare a slurry of the stationary phase (e.g., silica gel) in the initial mobile phase solvent.
-
Pack the chromatography column with the slurry.
-
Dissolve the crude extract in a minimal amount of the initial mobile phase.
-
Load the dissolved extract onto the top of the column.
-
Elute the column with the chosen solvent system, gradually increasing the polarity.
-
Collect fractions using a fraction collector.
-
Analyze the fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing euscaphic acid.
-
Combine the pure fractions and evaporate the solvent to obtain isolated euscaphic acid.
Biological Activity and Signaling Pathways
Euscaphic acid exhibits its pharmacological effects by modulating key intracellular signaling pathways. This section details its role in inflammation and apoptosis.
Anti-Inflammatory Activity via TLR4/NF-κB Pathway
Euscaphic acid has been shown to inhibit inflammatory responses induced by lipopolysaccharide (LPS). It achieves this by targeting the Toll-like receptor 4 (TLR4) mediated nuclear factor-kappa B (NF-κB) signaling pathway.
Signaling Pathway Diagram:
Experimental Protocol: Investigating NF-κB Inhibition
-
Cell Culture and Treatment: RAW 264.7 macrophages are cultured and pre-treated with varying concentrations of euscaphic acid, followed by stimulation with LPS.
-
Western Blot Analysis for IKK Phosphorylation:
-
After treatment, cells are lysed, and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against phosphorylated IKK and total IKK.
-
Following incubation with a secondary antibody, the protein bands are visualized using chemiluminescence. A decrease in the ratio of phosphorylated IKK to total IKK indicates inhibition.
-
-
NF-κB Luciferase Reporter Assay:
-
Cells are transfected with a luciferase reporter plasmid containing NF-κB response elements.
-
Transfected cells are treated with euscaphic acid and then stimulated with an NF-κB activator (e.g., TNF-α).
-
Cell lysates are prepared, and luciferase activity is measured using a luminometer. A reduction in luciferase activity indicates decreased NF-κB transcriptional activity.
-
Pro-Apoptotic Activity via PI3K/AKT/mTOR Pathway
Euscaphic acid has been demonstrated to induce apoptosis in cancer cells by suppressing the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) signaling pathway. This pathway is crucial for cell survival and proliferation, and its inhibition can trigger programmed cell death.
Signaling Pathway Diagram:
Experimental Protocol: Assessing Pro-Apoptotic Effects
-
Cell Culture and Treatment: Cancer cell lines (e.g., nasopharyngeal carcinoma cells CNE-1 and C666-1) are treated with varying concentrations of euscaphic acid.
-
Western Blot Analysis for Pathway Proteins:
-
Cell lysates are prepared and protein concentrations are normalized.
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is incubated with primary antibodies against total and phosphorylated forms of PI3K, AKT, and mTOR.
-
Protein bands are visualized with a secondary antibody and chemiluminescence. A decrease in the phosphorylated forms of these proteins indicates pathway inhibition.
-
-
Apoptosis Assessment by Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining:
-
Cells are treated with euscaphic acid for a specified time.
-
Both adherent and floating cells are collected and washed with PBS.
-
Cells are resuspended in Annexin V binding buffer.
-
Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
The mixture is incubated in the dark at room temperature for 15-20 minutes.
-
The stained cells are analyzed by flow cytometry. An increase in the Annexin V-positive/PI-negative (early apoptosis) and Annexin V-positive/PI-positive (late apoptosis/necrosis) cell populations indicates the induction of apoptosis.
-
Conclusion
Euscaphic acid is a promising natural compound with well-documented anti-inflammatory and pro-apoptotic properties. This guide provides a foundational understanding of its natural origins, methods for its isolation, and the molecular mechanisms underlying its biological activities. The provided protocols offer a starting point for researchers and drug development professionals to further investigate the therapeutic potential of euscaphic acid. Further quantitative studies across a broader range of plant sources are warranted to optimize its sourcing and application.
References
- 1. benchchem.com [benchchem.com]
- 2. IKK Kinase Assay for Assessment of Canonical NF-κB Activation in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. khu.elsevierpure.com [khu.elsevierpure.com]
- 5. Triterpene acids from Euscaphis japonica and assessment of their cytotoxic and anti-NO activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. CAS 53155-25-2 | Euscaphic acid [phytopurify.com]
- 10. Triterpenoids in Jujube: A Review of Composition, Content Diversity, Pharmacological Effects, Synthetic Pathway, and Variation during Domestication - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimized Extraction of Total Triterpenoids from Jujube (Ziziphus jujuba Mill.) and Comprehensive Analysis of Triterpenic Acids in Different Cultivars - PMC [pmc.ncbi.nlm.nih.gov]
- 12. horticulturejournal.usamv.ro [horticulturejournal.usamv.ro]
- 13. Composition and content of phenolic acids and flavonoids among the different varieties, development stages, and tissues of Chinese Jujube (Ziziphus jujuba Mill.) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 16. Qualitative and quantitative determination of seven triterpene acids in Eriobotrya japonica Lindl. by high-performance liquid chromatography with photodiode array detection and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
The Potent Biological Activities of Triterpenoids from Rubus alceaefolius: A Technical Overview for Drug Discovery
For Immediate Release
This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the biological activities of triterpenoids isolated from Rubus alceaefolius. This plant, a member of the Rosaceae family, has been a source of traditional medicine, and modern phytochemical investigations have revealed a rich profile of pentacyclic triterpenoids with significant therapeutic potential. This document summarizes the key bioactive triterpenoids, their reported biological activities with quantitative data, detailed experimental methodologies for their evaluation, and the underlying signaling pathways.
Triterpenoids Identified from Rubus alceaefolius
Phytochemical studies of Rubus alceaefolius have led to the isolation and identification of several key triterpenoid (B12794562) compounds. These include:
-
Corosolic acid [1]
-
Tormentic acid
-
Niga-ichigoside F1 [2]
-
Trachelosperoside E-1
-
Suavissimoside R1 [3]
These compounds form the basis of the biological investigations detailed in this report.
Quantitative Assessment of Biological Activities
The therapeutic potential of these triterpenoids has been evaluated across various biological assays. The following tables summarize the quantitative data (IC50 and ID50 values) for some of these compounds, providing a basis for comparison and further investigation.
Table 1: Anti-inflammatory and Cytotoxic Activities of Triterpenoids from Rubus alceaefolius
| Compound | Biological Activity | Assay System | IC50/ID50 | Reference |
| Corosolic acid | Anti-inflammatory | TPA-induced inflammation in mice | 0.09-0.3 mg/ear | [1] |
| Cytotoxicity | Human retinoblastoma Y-79 cells | 4.15 µM (24h), 3.37 µM (48h) | [1] | |
| Cytotoxicity | Human tumor cell lines (lung, ovarian, melanoma, colon) | 3.38 - 6.29 µM | [4] | |
| Niga-ichigoside F1 | Antinociceptive | Acetic acid-induced writhing in mice | 3.1 mg/kg (ip) | [2] |
| Antinociceptive | Formalin-induced pain in mice (1st phase) | 2.6 mg/kg (ip) | [2] | |
| Antinociceptive | Formalin-induced pain in mice (2nd phase) | 2.7 mg/kg (ip) | [2] | |
| Tormentic acid | Anti-inflammatory | H2O2-induced inflammation in RVSMCs | - | [5] |
| Suavissimoside R1 | Neuroprotective | MPP+ induced toxicity in rat mesencephalic cultures | 100 µmol/L (alleviated cell death) | [3] |
Note: Data for tormentic acid's anti-inflammatory activity was qualitative in the cited study. Further research is needed for quantitative values.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the key experimental protocols for assessing the biological activities of triterpenoids.
Isolation and Purification of Triterpenoids
A general workflow for the isolation of triterpenoids from Rubus alceaefolius is depicted below. This typically involves extraction with organic solvents, followed by chromatographic separation.
Caption: General workflow for the isolation of triterpenoids.
Cytotoxicity Assays
Assessing the cytotoxic potential of the isolated triterpenoids is a fundamental step in drug discovery.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the triterpenoid compounds and incubate for 24-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Cell Fixation: Fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.
-
Staining: Wash the plates with water and stain with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes.
-
Washing: Remove the unbound dye by washing with 1% acetic acid.
-
Protein-Bound Dye Solubilization: Solubilize the protein-bound dye with 10 mM Tris base solution.
-
Absorbance Measurement: Measure the absorbance at 510 nm.
-
IC50 Calculation: Calculate the IC50 from the dose-response curve.
Anti-inflammatory Assays
This assay measures the inhibitory effect of compounds on the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS.
-
Cell Treatment: Seed cells in a 96-well plate and treat with various concentrations of triterpenoids for 1 hour before stimulating with LPS (1 µg/mL) for 24 hours.
-
Nitrite (B80452) Measurement: Measure the amount of nitrite (a stable metabolite of NO) in the culture supernatant using the Griess reagent.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Antimicrobial Assays
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilution: Perform a two-fold serial dilution of the triterpenoid compounds in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.
Modulation of Signaling Pathways
Triterpenoids exert their biological effects by modulating various cellular signaling pathways. A key pathway implicated in inflammation and cancer is the Nuclear Factor-kappa B (NF-κB) signaling pathway.
Inhibition of the NF-κB Signaling Pathway
Several triterpenoids have been shown to inhibit the activation of NF-κB, a transcription factor that plays a critical role in the expression of pro-inflammatory genes.[6][7][8][9][10]
Caption: Triterpenoids inhibit the NF-κB signaling pathway.
The inhibition of IKK phosphorylation by triterpenoids prevents the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes.
Conclusion and Future Directions
The triterpenoids isolated from Rubus alceaefolius demonstrate a range of promising biological activities, including anti-inflammatory, cytotoxic, and neuroprotective effects. The quantitative data and detailed experimental protocols provided in this whitepaper serve as a valuable resource for the scientific community to further explore the therapeutic potential of these natural compounds. Future research should focus on elucidating the structure-activity relationships, optimizing the lead compounds for enhanced efficacy and safety, and conducting preclinical and clinical studies to validate their therapeutic applications. The modulation of key signaling pathways, such as NF-κB, by these triterpenoids highlights their potential as multi-target agents for the treatment of complex diseases.
References
- 1. scispace.com [scispace.com]
- 2. Antinociceptive activity of niga-ichigoside F1 from Rubus imperialis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Isolation and identification of Suavissimoside R1 from roots of Rubus parvifollus used for protecting dopaminergic neurons against MPP+ toxicity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tormentic acid inhibits H2O2-induced oxidative stress and inflammation in rat vascular smooth muscle cells via inhibition of the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Insights into the mechanism of natural terpenoids as NF-κB inhibitors: an overview on their anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Downregulating NF-κB signaling pathway with triterpenoids for attenuating inflammation: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Isopropylidene Group: A Versatile Tool in Modern Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The isopropylidene group, a seemingly simple gem-dimethyl substituted cyclic ketal, has emerged as a powerful and versatile moiety in the landscape of modern drug design. Its strategic incorporation into drug candidates can profoundly influence their physicochemical properties, metabolic stability, and pharmacokinetic profiles, ultimately leading to enhanced therapeutic efficacy and safety. This technical guide provides a comprehensive overview of the role of the isopropylidene group, offering insights into its application, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.
Physicochemical and Pharmacokinetic Impact of the Isopropylidene Group
The introduction of an isopropylidene group can significantly alter a molecule's properties, impacting its journey through the body. These changes are often harnessed by medicinal chemists to overcome formulation challenges, improve drug delivery, and enhance metabolic stability.
Modulation of Physicochemical Properties
The isopropylidene group, by masking polar hydroxyl groups, generally increases the lipophilicity of a molecule. This modification can have a profound effect on a drug's solubility and permeability, which are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile.[1][2] An increase in lipophilicity, often quantified by the partition coefficient (LogP), can enhance a drug's ability to cross biological membranes.[1] However, an excessive increase in lipophilicity can also lead to poor aqueous solubility and increased metabolic liability.[3]
Table 1: Physicochemical Properties of Selected Functional Groups
| Functional Group | Typical LogP Contribution | Hydrogen Bond Donor/Acceptor | General Solubility in Water |
| Hydroxyl (-OH) | -1.0 to -0.5 | Both | High |
| Carboxylic Acid (-COOH) | -0.5 to 0.0 | Both | pH-dependent |
| Amine (-NH2) | -1.0 to -0.5 | Both | pH-dependent |
| Isopropylidene Ketal | +0.5 to +1.5 | Acceptor (ether oxygens) | Low |
Note: LogP contributions are approximate and can vary depending on the molecular context.
Enhancing Metabolic Stability
The isopropylidene group can serve as a metabolic shield, protecting vulnerable hydroxyl groups from rapid metabolism by phase I and phase II enzymes in the liver.[4][5] This steric hindrance can prevent oxidation or conjugation reactions, thereby prolonging the drug's half-life and increasing its overall exposure in the body.[6]
The Isopropylidene Group in Prodrug Design
One of the most significant applications of the isopropylidene group is in the design of prodrugs, particularly as an acid-sensitive linker. Isopropylidene ketals are generally stable at physiological pH (7.4) but are susceptible to hydrolysis in acidic environments, such as those found in tumor tissues or within endosomes and lysosomes.[7] This pH-dependent cleavage allows for targeted drug release, minimizing systemic exposure and associated side effects.
Table 2: Comparative Bioactivity of Parent Drugs and Their Isopropylidene Prodrugs
| Parent Drug | Isopropylidene Prodrug | Target/Assay | IC50 of Parent Drug (µM) | IC50 of Prodrug (µM) | Reference |
| Gemcitabine | 2',3'-O-isopropylidene-gemcitabine | Anticancer (various cell lines) | Varies (e.g., 0.028-0.29) | Generally higher (inactive form) | [7] |
| Cytarabine (Ara-C) | 2',3'-O-isopropylidene-cytarabine | Anticancer (L1210 leukemia) | ~0.1 | >10 | [8] |
| 5-Fluorouracil | Isopropylidene-linked 5-FU derivative | Anticancer | Varies | Generally higher (inactive form) | [7] |
Note: The higher IC50 values for the prodrugs indicate their lower activity in vitro, as they require hydrolysis to release the active parent drug.
Synthesis and Experimental Protocols
The synthesis of isopropylidene-containing compounds, particularly as protecting groups for diols, is a well-established strategy in organic chemistry.
General Synthesis of Isopropylidene Ketals
Isopropylidene ketals are typically formed by the acid-catalyzed reaction of a 1,2- or 1,3-diol with acetone (B3395972) or a related acetone equivalent like 2,2-dimethoxypropane (B42991) or 2-methoxypropene.
Detailed Experimental Protocol for the Synthesis of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose:
A solution of D-glucose (5 g, 27.78 mmol) in dry acetone (250 ml) is treated with concentrated sulfuric acid (1.2 ml) at room temperature. The reaction mixture is stirred vigorously for 6 hours. Anhydrous copper(II) sulfate (B86663) (15 g) is then added, and stirring is continued for another 18 hours. The mixture is neutralized with sodium bicarbonate, and the inorganic solids are filtered off. The filtrate is evaporated, and the resulting solid is partitioned between dichloromethane (B109758) and water. The organic layer is dried over sodium sulfate, filtered, and concentrated under reduced pressure to yield the product as a white solid. Recrystallization from hexane (B92381) can be performed for further purification.[9]
Metabolic Stability Assessment: Microsomal Stability Assay
The metabolic stability of a compound is often assessed using an in vitro microsomal stability assay. This assay measures the rate of disappearance of the compound when incubated with liver microsomes, which contain a high concentration of drug-metabolizing enzymes.[10][11][12][13][14][15]
Detailed Protocol for a Microsomal Stability Assay:
-
Preparation: A stock solution of the test compound (e.g., 1 mM in DMSO) is prepared. Liver microsomes (e.g., human or rat) are thawed on ice. A reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4) and a solution of the cofactor NADPH are prepared and kept on ice.[10]
-
Incubation: The test compound is diluted in the reaction buffer to the final desired concentration (e.g., 1 µM). The microsomal suspension is added to the buffered compound solution and pre-incubated at 37°C for a few minutes.[10]
-
Initiation: The metabolic reaction is initiated by adding the pre-warmed NADPH solution.
-
Time Points: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the proteins.
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
-
Data Analysis: The percentage of the compound remaining is plotted against time, and the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.[11]
Signaling Pathways and Drug Action
The strategic placement of an isopropylidene group can influence how a drug interacts with its biological target and modulates specific signaling pathways.
Isopropylidene-Containing Inhibitors of the PI3K/Akt Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[13][16][17][18][19][20][21][22][23][24] Several inhibitors of this pathway have been developed, and the incorporation of an isopropylidene group can be a key design element. While a specific approved drug with an isopropylidene group directly targeting this pathway is not prominently documented, the principles of using this moiety to enhance pharmacokinetic properties are applicable.
Below is a generalized representation of the PI3K/Akt signaling pathway, which is a common target for anticancer drug development.
Caption: The PI3K/Akt signaling pathway and points of inhibition.
Drug Development Workflow and Decision-Making
The decision to incorporate an isopropylidene group is a strategic one, made during the lead optimization phase of drug discovery.
Experimental Workflow
The following diagram illustrates a typical workflow for the development of a drug candidate featuring an isopropylidene group.
Caption: A streamlined workflow for developing an isopropylidene-containing drug.
Logical Relationships in Decision-Making
The choice to use an isopropylidene group is based on a set of logical considerations aimed at optimizing the drug's properties.
Caption: A flowchart illustrating the decision to use an isopropylidene group.
Conclusion
The isopropylidene group is a valuable and multifaceted tool in the medicinal chemist's arsenal. Its ability to modulate physicochemical properties, enhance metabolic stability, and serve as a cleavable linker in prodrugs makes it a key structural motif in the development of new and improved therapeutics. A thorough understanding of its impact on a molecule's ADME profile, coupled with strategic synthetic implementation, will continue to drive the successful application of the isopropylidene group in the discovery of next-generation medicines.
References
- 1. azolifesciences.com [azolifesciences.com]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. youtube.com [youtube.com]
- 4. drughunter.com [drughunter.com]
- 5. Pharmacokinetics and Pharmacodynamics in Children versus Adults - Rational Therapeutics for Infants and Children - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. irf.fhnw.ch [irf.fhnw.ch]
- 7. Phosphoinositide 3-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 8. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. [repository.cam.ac.uk]
- 9. Graphery: interactive tutorials for biological network algorithms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mercell.com [mercell.com]
- 11. youtube.com [youtube.com]
- 12. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 14. [PDF] The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry | Semantic Scholar [semanticscholar.org]
- 15. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 16. Discovery of Novel PI3Kδ Inhibitors Based on the p110δ Crystal Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Drug product development and case studies for patient centric pediatric protein-based therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. sagreview.com [sagreview.com]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 23. Graph Neural Networks for Drug Discovery: An Integrated Decision Support Pipeline [usiena-air.unisi.it]
- 24. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 2,3-O-Isopropylidenyl Euscaphic Acid and its Parent Compound
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,3-O-Isopropylidenyl euscaphic acid, a derivative of the naturally occurring triterpenoid (B12794562), euscaphic acid. Due to the limited availability of specific data for the isopropylidenyl derivative, this document focuses on the core chemical properties of the derivative while extensively detailing the biological activities, signaling pathways, and experimental protocols associated with the parent compound, euscaphic acid. This information serves as a foundational resource for researchers interested in the potential therapeutic applications of this class of compounds.
Core Compound Data
Quantitative data for this compound is summarized in the table below. This derivative is characterized by the addition of an isopropylidene group to the euscaphic acid backbone, a modification often employed in medicinal chemistry to alter properties such as solubility and bioavailability.
| Property | Value | Citations |
| Molecular Weight | 528.8 g/mol | [1] |
| Molecular Formula | C₃₃H₅₂O₅ | [1] |
| CAS Number | 220880-90-0 | [2] |
| Purity (Typical) | >98% (by HPLC) | [2] |
Biological Activities and Signaling Pathways of Euscaphic Acid
Anti-Cancer Activity
Euscaphic acid has demonstrated significant potential as an anti-cancer agent. Studies have shown its efficacy in inhibiting the proliferation of various cancer cell lines and inducing apoptosis (programmed cell death).
A key mechanism underlying the anti-cancer effects of euscaphic acid is its ability to modulate critical intracellular signaling pathways. Research has indicated that euscaphic acid can suppress the PI3K/AKT/mTOR signaling pathway . This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many types of cancer. By inhibiting this pathway, euscaphic acid can effectively halt the uncontrolled growth of cancer cells.
Below is a diagram illustrating the inhibitory effect of euscaphic acid on the PI3K/AKT/mTOR signaling pathway.
Anti-Inflammatory and Other Activities
In addition to its anti-cancer properties, euscaphic acid has been reported to possess anti-inflammatory effects. It has also been investigated for other potential therapeutic benefits, though these areas of research are less developed. The diverse biological activities of the parent compound suggest that its derivatives, including this compound, may also exhibit a broad spectrum of pharmacological effects.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of triterpenoids like euscaphic acid and its derivatives. These protocols are intended to serve as a starting point for researchers.
General Synthesis of 2,3-O-Isopropylidenated Triterpenoids
While a specific protocol for the synthesis of this compound is not widely published, a general method for the 2,3-O-isopropylidenation of diols in natural products can be adapted. This process typically involves the reaction of the parent compound with an isopropylidene source in the presence of an acid catalyst.
Materials:
-
Euscaphic acid
-
2,2-Dimethoxypropane or acetone
-
Anhydrous solvent (e.g., acetone, DMF)
-
Acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid)
-
Quenching agent (e.g., triethylamine, sodium bicarbonate solution)
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexane)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve euscaphic acid in the anhydrous solvent.
-
Add the isopropylidene source (e.g., 2,2-dimethoxypropane) in excess.
-
Add a catalytic amount of the acid catalyst.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding the quenching agent.
-
Remove the solvent under reduced pressure.
-
Perform an aqueous workup and extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate it, and purify the crude product by silica gel column chromatography to obtain this compound.
The following diagram outlines the general workflow for the synthesis and purification of a 2,3-O-isopropylidenated triterpenoid.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. As cellular metabolic activity is an indicator of cell viability, this assay is widely used to measure the cytotoxic effects of chemical compounds on cultured cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (or euscaphic acid)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) value can be determined by plotting cell viability against the log of the compound concentration.
A diagram of the experimental workflow for the MTT assay is provided below.
Conclusion and Future Directions
This compound presents an interesting subject for further investigation, building upon the established anti-cancer and anti-inflammatory properties of its parent compound, euscaphic acid. The isopropylidene modification may enhance its therapeutic potential, and future research should focus on elucidating its specific biological activities and mechanisms of action. The experimental protocols provided in this guide offer a solid foundation for researchers to embark on the synthesis, characterization, and biological evaluation of this and other related triterpenoid derivatives. In vivo studies will be a critical next step to validate the therapeutic efficacy and safety of these compounds for potential drug development.
References
A Technical Guide to the Solubility of 2,3-O-Isopropylidenyl Euscaphic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of the solubility characteristics of 2,3-O-Isopropylidenyl euscaphic acid (CAS No. 220880-90-0). Due to the limited availability of public quantitative solubility data for this specific derivative, this guide synthesizes predicted solubility based on its chemical structure and the known properties of its parent compound, euscaphic acid. It includes a detailed, standardized experimental protocol for determining solubility, which researchers can employ to generate empirical data. Furthermore, this guide presents visualizations of key biological signaling pathways associated with euscaphic acid and a logical workflow for solubility assessment to aid in research and development.
Introduction and Predicted Solubility Profile
This compound is a synthetic derivative of euscaphic acid, a naturally occurring triterpene with recognized anti-inflammatory and anti-cancer activities.[1][2] The addition of the 2,3-O-isopropylidenyl group, a non-polar protecting group, fundamentally alters the molecule's polarity. This modification masks two of the parent compound's polar hydroxyl groups, leading to a predicted increase in solubility in non-polar organic solvents and a decrease in solubility in polar, protic solvents like water.
While precise quantitative data is not extensively published, a qualitative solubility profile can be inferred. Euscaphic acid itself is known to be soluble in solvents like methanol (B129727) and pyridine.[] Commercial suppliers of this compound suggest solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone for dissolution.[4]
Table 1: Predicted Solubility of this compound
| Solvent Class | Specific Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Very Low to Insoluble | The large, non-polar triterpenoid (B12794562) backbone and the masking of two hydroxyl groups by the non-polar isopropylidene moiety significantly reduce favorable interactions with polar protic solvents.[5][6][7] |
| Dipolar Aprotic | Dimethyl Sulfoxide (DMSO), Acetone | Soluble | These solvents can solvate the polar carboxylic acid group and interact with the less polar regions of the molecule, making them effective for creating stock solutions.[8] |
| Non-Polar / Halogenated | Dichloromethane (DCM), Chloroform, Ethyl Acetate | Soluble to Very Soluble | The predominantly non-polar character of the molecule allows for strong van der Waals interactions with these solvents, leading to favorable dissolution.[4][9] |
Note: This table is based on chemical principles and qualitative information. Experimental verification is required for quantitative assessment.
Experimental Protocol for Solubility Determination
The following protocol outlines a standard shake-flask method, a reliable approach for determining the thermodynamic solubility of a compound.
Objective: To determine the saturation solubility of this compound in a selected solvent at a controlled temperature.
Materials:
-
This compound (purity ≥98%)
-
Selected analytical grade solvents (e.g., Phosphate-Buffered Saline pH 7.4, DMSO, Ethanol, Dichloromethane)
-
Analytical balance (± 0.01 mg)
-
2 mL glass vials with screw caps
-
Thermostatic shaker incubator
-
Centrifuge capable of handling vials
-
Calibrated micropipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or MS)
-
Volumetric flasks and appropriate glassware
Methodology:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent to generate a calibration curve.
-
Sample Preparation: Add an excess amount of this compound to a 2 mL glass vial. This ensures that a saturated solution is achieved. Record the approximate mass added.
-
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the pre-equilibrated solvent to the vial.
-
Equilibration: Securely cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C). Shake the vials at a constant rate for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary time-course experiment can establish the minimum time required.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least one hour to allow undissolved solid to settle. Centrifuge the vials (e.g., at 10,000 x g for 15 minutes) to pellet any remaining solid material.
-
Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a known volume of the mobile phase or an appropriate solvent to bring the concentration within the linear range of the HPLC calibration curve.
-
Quantification: Analyze the diluted sample using a validated HPLC method. Determine the concentration of the dissolved compound by comparing the peak area to the standard calibration curve.
-
Calculation: Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from HPLC, mg/mL) x (Dilution Factor)
Visualizations: Workflows and Biological Context
Logical and Experimental Workflows
The following diagrams illustrate the logical relationship between euscaphic acid and its derivative, and the experimental workflow for solubility determination.
Caption: Structural relationship affecting predicted solubility.
Caption: Experimental workflow for solubility determination.
Relevant Signaling Pathways of the Parent Compound
The biological activity of the parent compound, euscaphic acid, provides crucial context for the potential applications of its derivatives. Euscaphic acid has been shown to inhibit the PI3K/AKT/mTOR and TLR4/NF-κB signaling pathways, which are critical in cancer cell proliferation and inflammation.[1][]
Caption: Inhibition of the PI3K/AKT/mTOR pathway by Euscaphic Acid.
Caption: Inhibition of the TLR4/NF-κB pathway by Euscaphic Acid.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Euscaphic acid | CAS:53155-25-2 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Euscaphic acid | CAS:53155-25-2 | Manufacturer ChemFaces [chemfaces.com]
- 5. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. Khan Academy [khanacademy.org]
A Comparative Analysis of Euscaphic Acid and its Isopropylidenyl Derivative in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Euscaphic acid, a pentacyclic triterpenoid (B12794562) of natural origin, has garnered significant attention within the scientific community for its diverse and potent pharmacological activities. Exhibiting a range of effects including anticancer, anti-inflammatory, and anti-diabetic properties, it represents a promising scaffold for the development of novel therapeutics. This technical guide provides a comprehensive overview of euscaphic acid, delving into its mechanism of action, quantitative biological data, and detailed experimental protocols. Furthermore, this guide explores the synthetic derivative, 2,3-O-Isopropylidenyl euscaphic acid, offering a comparative perspective on how structural modifications may influence its biological profile. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug development.
Introduction
Euscaphic acid is a naturally occurring pentacyclic triterpenoid found in various plant species, including those of the Rosa and Rubus genera.[1][2] Triterpenoids as a class are known for their broad spectrum of biological activities, and euscaphic acid is a notable example with potential therapeutic applications.[3] Its derivative, this compound, represents a chemical modification aimed at potentially enhancing its pharmacological properties or aiding in the study of its structure-activity relationships. This guide will provide a detailed comparison of these two molecules.
Chemical Structures
The foundational structure of euscaphic acid is a pentacyclic ursane-type triterpenoid. The key functional groups that contribute to its biological activity include hydroxyl groups at the C-2, C-3, and C-19 positions, and a carboxylic acid group at the C-28 position.
Euscaphic Acid:
-
Systematic Name: (2α,3α,19α)-2,3,19-Trihydroxyurs-12-en-28-oic acid
-
Molecular Formula: C₃₀H₄₈O₅
-
Molecular Weight: 488.7 g/mol [1]
This compound:
-
Systematic Name: (1R,2R,4aS,6aR,6aS,6bR,8aR,10S,11R,12aR,14bS)-1,10-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid, cyclic acetal (B89532) with acetone (B3395972)
-
Molecular Formula: C₃₃H₅₂O₅
-
Molecular Weight: 528.8 g/mol
The isopropylidene group is a protective group for the vicinal diol at the C-2 and C-3 positions of euscaphic acid. This modification increases the lipophilicity of the molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.
Comparative Biological Activity and Quantitative Data
Euscaphic acid has been the subject of numerous studies to elucidate its therapeutic potential. In contrast, data on this compound is limited, with one notable study on a closely related compound providing insights into its potential activity.
Anticancer Activity
Euscaphic acid has demonstrated significant anticancer effects in various cancer cell lines. A key mechanism of its action is the inhibition of the PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation and survival.[4][5]
| Compound | Cell Line | Activity | IC₅₀ / MIC | Reference |
| Euscaphic Acid | CNE-1 (Nasopharyngeal Carcinoma) | Inhibition of proliferation | 33.39 µg/mL | [4] |
| Euscaphic Acid | C666-1 (Nasopharyngeal Carcinoma) | Inhibition of proliferation | 36.86 µg/mL | [4] |
| Euscaphic Acid | Calf DNA polymerase α | Inhibition of DNA polymerase | 61 µM | |
| Euscaphic Acid | Rat DNA polymerase β | Inhibition of DNA polymerase | 108 µM | |
| 3α,23-O-isopropylidenyl-2α,19α-dihydroxy-urs-12-en-28-oic acid | tsFT210 cells | Inhibition of cell cycle (G0/G1 phase) | 183.8 µmol/L | [1] |
Note: The data for the isopropylidenyl derivative is for a structurally similar compound and should be interpreted with caution.
Anti-inflammatory and Other Activities
Euscaphic acid also exhibits potent anti-inflammatory properties, as well as other notable biological effects.
| Compound | Target/Assay | Activity | IC₅₀ | Reference |
| Euscaphic Acid | Acetylcholinesterase (AChE) | Inhibition | 35.9 µM | [6] |
| Euscaphic Acid | α-glucosidase | Inhibition | 24.9 µM | [6] |
Signaling Pathways and Mechanisms of Action
Euscaphic Acid: Inhibition of the PI3K/AKT/mTOR Pathway
A primary anticancer mechanism of euscaphic acid is the suppression of the PI3K/AKT/mTOR signaling pathway.[4][5] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Euscaphic acid has been shown to decrease the phosphorylation of key proteins in this pathway, including PI3K, AKT, and mTOR, leading to the induction of apoptosis and cell cycle arrest in cancer cells.[4][5]
This compound: Potential for Cell Cycle Inhibition
While direct evidence for the mechanism of this compound is scarce, the study on a similar compound, 3α,23-O-isopropylidenyl-2α,19α-dihydroxy-urs-12-en-28-oic acid, demonstrated its ability to induce cell cycle arrest at the G0/G1 phase.[1] This suggests that the isopropylidenyl derivative of euscaphic acid may also exert its anticancer effects through modulation of the cell cycle.
Experimental Protocols
Synthesis of this compound
This protocol is a general method for the isopropylidenation of vicinal diols and can be adapted for the synthesis of this compound from euscaphic acid.
Materials:
-
Euscaphic acid
-
2,2-Dimethoxypropane
-
Acetone (anhydrous)
-
p-Toluenesulfonic acid (catalytic amount)
-
Sodium bicarbonate (saturated solution)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve euscaphic acid in anhydrous acetone and 2,2-dimethoxypropane.
-
Add a catalytic amount of p-toluenesulfonic acid to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain this compound.
Cell Proliferation Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of euscaphic acid and its derivative on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., CNE-1, C666-1)
-
Complete cell culture medium
-
Euscaphic acid and this compound stock solutions (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of euscaphic acid or its derivative for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ values.
Western Blot Analysis for PI3K/AKT/mTOR Pathway
This protocol is used to investigate the effect of the compounds on the expression and phosphorylation of key proteins in the PI3K/AKT/mTOR pathway.
Materials:
-
Cancer cell lines
-
Euscaphic acid and this compound
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-PI3K, anti-p-PI3K, anti-AKT, anti-p-AKT, anti-mTOR, anti-p-mTOR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Treat cells with the compounds for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Structure-Activity Relationship (SAR) Discussion
The addition of the isopropylidene group to the 2,3-diol of euscaphic acid introduces a significant structural change that can impact its biological activity.
-
Lipophilicity: The isopropylidene group increases the lipophilicity of the molecule. This could potentially enhance its ability to cross cell membranes, leading to increased intracellular concentrations and potentially greater potency.
-
Steric Hindrance: The bulky isopropylidene group can introduce steric hindrance, which may alter the binding affinity of the molecule to its biological targets. This could either enhance or diminish its activity depending on the specific interactions required for binding.
-
Metabolic Stability: The protection of the 2,3-diol with an isopropylidene group may prevent metabolic inactivation at these positions, potentially increasing the half-life of the compound in vivo.
Further studies are required to systematically evaluate the impact of this and other modifications on the various biological activities of euscaphic acid to establish a clear structure-activity relationship.
Conclusion and Future Directions
Euscaphic acid is a promising natural product with a well-documented range of biological activities, particularly its anticancer effects mediated through the inhibition of the PI3K/AKT/mTOR pathway. Its synthetic derivative, this compound, while less studied, shows potential as a cell cycle inhibitor. The increased lipophilicity of the derivative may offer advantages in terms of bioavailability.
Future research should focus on a comprehensive biological evaluation of this compound to directly compare its efficacy and mechanism of action with the parent compound. This includes determining its IC₅₀ values in a panel of cancer cell lines, investigating its effects on various signaling pathways, and conducting in vivo studies to assess its pharmacokinetic profile and antitumor efficacy. A systematic exploration of the structure-activity relationships of euscaphic acid derivatives will be crucial for the rational design of more potent and selective therapeutic agents based on this promising natural product scaffold.
References
- 1. mdpi.org [mdpi.org]
- 2. Anticancer Activity of 2α, 3α, 19β, 23β-Tetrahydroxyurs-12-en-28-oic Acid (THA), a Novel Triterpenoid Isolated from Sinojackia sarcocarpa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Euscaphic acid inhibits proliferation and promotes apoptosis of nasopharyngeal carcinoma cells by silencing the PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2,3-O-Isopropylidenyl Euscaphic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, proposed protocol for the synthesis of 2,3-O-Isopropylidenyl euscaphic acid, a derivative of the biologically active triterpene, euscaphic acid. Euscaphic acid has demonstrated various pharmacological activities, including anti-inflammatory and anti-cancer effects. The introduction of an isopropylidene protecting group at the 2 and 3 hydroxyl positions can be a key step in the synthesis of more complex derivatives for structure-activity relationship (SAR) studies in drug discovery. The following protocol is adapted from established methods for the regioselective 2,3-O-isopropylidenation of diols in similar natural products.
Introduction
Euscaphic acid is a pentacyclic triterpenoid (B12794562) natural product that has garnered significant interest in the scientific community due to its diverse biological activities. It has been shown to inhibit DNA polymerase α and β, induce apoptosis in cancer cell lines, and exhibit anti-inflammatory properties. To further explore the therapeutic potential of euscaphic acid and develop novel analogs with improved efficacy and pharmacokinetic profiles, the selective modification of its functional groups is essential.
The vicinal diol at the C-2 and C-3 positions of euscaphic acid presents a prime site for chemical modification. Protection of this diol as an isopropylidene acetal (B89532) is a common strategy to prevent its participation in subsequent reactions, thereby enabling selective chemistry at other positions of the molecule. This application note details a proposed synthetic protocol for the preparation of this compound.
Proposed Synthesis Pathway
The proposed synthesis involves the acid-catalyzed reaction of euscaphic acid with an isopropylidene source, such as 2,2-dimethoxypropane (B42991) or 2-methoxypropene (B42093), in an anhydrous aprotic solvent. This method is analogous to highly efficient and regioselective isopropylidenation reactions reported for other polyhydroxylated natural products like carbohydrates.
Quantitative Data Summary
As this is a proposed synthesis, the following table provides expected outcomes based on similar reactions reported in the literature. Actual results may vary and should be determined empirically.
| Parameter | Expected Value | Notes |
| Starting Material | Euscaphic Acid | Purity >95% |
| Reagents | 2-Methoxypropene, p-Toluenesulfonic acid monohydrate (TsOH·H₂O) | Anhydrous conditions are crucial. 2,2-Dimethoxypropane can also be used as an alternative isopropylidene source. |
| Solvent | Anhydrous N,N-Dimethylformamide (DMF) | |
| Reaction Temperature | Room Temperature to 70 °C | The reaction can be initiated at room temperature and gently heated to drive to completion. |
| Reaction Time | 2 - 6 hours | Reaction progress should be monitored by Thin Layer Chromatography (TLC). |
| Expected Yield | 80 - 95% | Based on yields for analogous reactions on structurally complex diols. |
| Product Purity (Post-Purification) | >98% | Determined by HPLC and NMR. |
| Molecular Formula | C₃₃H₅₂O₅ | |
| Molecular Weight | 528.77 g/mol |
Experimental Protocol
Materials:
-
Euscaphic Acid (starting material)
-
2-Methoxypropene
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (B128534) (Et₃N)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas inlet
-
Heating mantle or oil bath with temperature control
-
Rotary evaporator
-
Glassware for extraction and chromatography
-
TLC plates and developing chamber
Procedure:
-
Reaction Setup: To a solution of euscaphic acid (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (N₂ or Ar), add p-toluenesulfonic acid monohydrate (0.1-0.2 eq).
-
Addition of Reagent: Add 2-methoxypropene (1.5-2.0 eq) dropwise to the stirred solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1 hour. Subsequently, the temperature may be raised to 50-70 °C to ensure the reaction goes to completion. Monitor the progress of the reaction by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate solvent system). The product spot should have a higher Rf value than the starting material.
-
Quenching the Reaction: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature and quench the catalyst by adding triethylamine (Et₃N) until the solution is neutral.
-
Work-up:
-
Remove the DMF under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane (CH₂Cl₂).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable solvent gradient (e.g., Hexane:Ethyl Acetate) to afford this compound as a pure solid.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Anhydrous solvents are flammable and should be handled with care, away from ignition sources.
-
Refer to the Material Safety Data Sheets (MSDS) for all reagents before use.
Conclusion
This application note provides a comprehensive, albeit proposed, protocol for the synthesis of this compound. This key intermediate can be utilized in the development of novel euscaphic acid derivatives for further investigation in drug discovery and development programs. The provided workflow and expected outcomes serve as a valuable guide for researchers embarking on the chemical modification of this promising natural product.
Application Notes and Protocols for Protecting Group Strategies of Euscaphic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Euscaphic acid, a pentacyclic triterpenoid (B12794562) with a complex polyhydroxylated structure, presents significant challenges in synthetic and semi-synthetic modifications due to the presence of multiple reactive functional groups.[1][2][3] A strategic application of protecting groups is paramount to achieve regioselective reactions and facilitate the synthesis of novel derivatives for drug discovery and development. These application notes provide a detailed overview of protecting group strategies, experimental protocols, and logical workflows for the selective protection of the carboxylic acid and hydroxyl groups of euscaphic acid.
Chemical Structure of Euscaphic Acid
Euscaphic acid possesses a ursane-type scaffold characterized by a carboxylic acid at the C-28 position, a tertiary hydroxyl group at C-19, and a vicinal diol at C-2 and C-3. The relative reactivity of these functional groups dictates the appropriate protecting group strategy.
Orthogonal Protecting Group Strategy
An orthogonal protecting group strategy allows for the selective deprotection of one functional group in the presence of others.[4][5][6] For euscaphic acid, an effective orthogonal strategy enables the individual manipulation of the C-28 carboxylic acid, the C-2/C-3 diol, and the C-19 hydroxyl group.
A plausible orthogonal protection scheme is outlined below:
-
Protection of the C-28 Carboxylic Acid: The carboxylic acid is the most acidic functional group and can be selectively protected as an ester.
-
Protection of the C-2/C-3 Diol: The vicinal diol can be protected as a cyclic acetal, such as an acetonide.
-
Protection of the C-19 Hydroxyl Group: The sterically hindered tertiary hydroxyl group at C-19 can be protected as a silyl (B83357) ether.
This strategy allows for the selective deprotection of each group under distinct conditions: the ester by hydrolysis (acidic or basic), the acetonide by acid-catalyzed hydrolysis, and the silyl ether by fluoride-mediated cleavage.
Protecting Group Selection and Reactivity
The choice of protecting group is critical and depends on its stability to various reaction conditions and the ease of its selective removal.
| Functional Group | Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions |
| C-28 Carboxylic Acid | Methyl Ester | -COOMe | CH₃I, K₂CO₃, DMF | NaOH, H₂O/MeOH |
| Benzyl (B1604629) Ester | -COOBn | BnBr, K₂CO₃, DMF | H₂, Pd/C | |
| C-2/C-3 Diol | Acetonide | -C(CH₃)₂- | Acetone (B3395972), p-TsOH | aq. HCl, THF |
| C-19 Hydroxyl Group | tert-Butyldimethylsilyl ether | -OTBDMS | TBDMSCl, Imidazole (B134444), DMF | TBAF, THF |
| Triethylsilyl ether | -OTES | TESCl, Pyridine, DCM | HF-Pyridine, THF |
Experimental Protocols
Protocol 1: Selective Protection of the C-28 Carboxylic Acid as a Methyl Ester
This protocol describes the selective esterification of the carboxylic acid group in euscaphic acid.
Materials:
-
Euscaphic Acid
-
Methyl Iodide (CH₃I)
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve euscaphic acid (1.0 eq) in anhydrous DMF in a round-bottom flask.
-
Add potassium carbonate (2.5 eq) to the solution.
-
Add methyl iodide (2.0 eq) dropwise to the stirring mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the methyl ester of euscaphic acid.
Quantitative Data for Analogous Reactions on Ursolic Acid:
| Reactant | Reagents | Solvent | Time (h) | Yield (%) | Reference |
| Ursolic Acid | CH₃I, K₂CO₃ | DMF | 24 | 84 | [7] |
Protocol 2: Protection of the C-2/C-3 Diol as an Acetonide
This protocol details the protection of the vicinal diol of euscaphic acid methyl ester as a cyclic acetonide.
Materials:
-
Euscaphic acid methyl ester
-
Acetone
-
p-Toluenesulfonic acid (p-TsOH) or cation exchange resin[8][9]
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Suspend euscaphic acid methyl ester (1.0 eq) in acetone in a round-bottom flask.
-
Add a catalytic amount of p-toluenesulfonic acid (0.1 eq).
-
Stir the mixture at room temperature for 4-8 hours, monitoring by TLC.
-
Once the reaction is complete, quench the reaction by adding solid sodium bicarbonate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the acetonide-protected product.
Quantitative Data for Acetonide Protection of Diols:
| Substrate Type | Reagents | Catalyst | Yield (%) | Reference |
| Various 1,2- and 1,3-diols | Acetone | Cation Exchange Resin | 85-95 | |
| Diols | Acetone, Iodine | - | 75-90 | [10] |
Protocol 3: Protection of the C-19 Hydroxyl Group as a TBDMS Ether
This protocol describes the protection of the tertiary hydroxyl group at C-19.
Materials:
-
Acetonide-protected euscaphic acid methyl ester
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the acetonide-protected euscaphic acid methyl ester (1.0 eq) in anhydrous DMF.
-
Add imidazole (2.5 eq) and TBDMSCl (1.5 eq).
-
Stir the reaction at room temperature for 24-48 hours, monitoring by TLC.
-
Pour the reaction mixture into water and extract with dichloromethane.
-
Wash the combined organic layers with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
General Yields for Silylation of Alcohols:
| Alcohol Type | Silylating Agent | Base | Yield (%) |
| Primary | TBDMSCl | Imidazole | >95 |
| Secondary | TBDMSCl | Imidazole | 80-95 |
| Tertiary | TBDMSCl | Imidazole | 50-80 |
Deprotection Protocols
Deprotection of Methyl Ester
-
Conditions: 1 M NaOH in MeOH/H₂O (1:1), room temperature or gentle heating.
-
Workup: Acidify with 1 M HCl and extract with an organic solvent.
Deprotection of Acetonide
-
Conditions: 1 M HCl in THF/H₂O (2:1), room temperature.
-
Workup: Neutralize with saturated NaHCO₃ solution and extract with an organic solvent.
Deprotection of TBDMS Ether
-
Conditions: 1 M Tetrabutylammonium fluoride (B91410) (TBAF) in THF, room temperature.
-
Workup: Quench with saturated NH₄Cl solution and extract with an organic solvent.
Diagrams
Caption: Orthogonal protection workflow for euscaphic acid.
Caption: Selective deprotection options for fully protected euscaphic acid.
Conclusion
The successful synthesis of novel euscaphic acid derivatives hinges on a well-designed protecting group strategy. The protocols and strategies outlined in these application notes provide a robust framework for researchers to selectively modify the various functional groups of euscaphic acid. Careful consideration of the reactivity of each functional group and the appropriate choice of orthogonal protecting groups will enable the efficient synthesis of a diverse range of analogs for biological evaluation.
References
- 1. Acetonide - Wikipedia [en.wikipedia.org]
- 2. Silylation of hydroxyl groups - Eureka | Patsnap [eureka.patsnap.com]
- 3. Ester Deprotection - Wordpress [reagents.acsgcipr.org]
- 4. mdpi.com [mdpi.com]
- 5. US20030233008A1 - Process for the preparation of carboxylic benzyl esters - Google Patents [patents.google.com]
- 6. New Difunctional Derivatives of Betulin: Preparation, Characterization and Antiproliferative Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Protection of Diol as Acetonide U... preview & related info | Mendeley [mendeley.com]
- 9. researchgate.net [researchgate.net]
- 10. online.bamu.ac.in [online.bamu.ac.in]
Deprotection of 2,3-O-Isopropylidenyl Euscaphic Acid: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Euscaphic acid, a triterpenoid (B12794562) found in various medicinal plants, has garnered significant interest for its potential pharmacological activities. In the course of its chemical synthesis or modification, protecting groups are often employed to mask reactive functional groups. The 2,3-diol moiety is frequently protected as an isopropylidene ketal (acetonide) due to its ease of formation and general stability. The subsequent deprotection, or removal of this group, is a crucial step to restore the diol and obtain the final target molecule.
The most common method for the cleavage of isopropylidene ketals is acidic hydrolysis.[1][2] This can be achieved using a variety of Brønsted or Lewis acids under controlled conditions to ensure the integrity of other acid-sensitive functional groups within the molecule.[1] The choice of acid, solvent, and reaction temperature can significantly influence the reaction's efficiency and selectivity.
Data Presentation: Common Conditions for Isopropylidene Deprotection
The following table summarizes various acidic conditions reported in the literature for the deprotection of isopropylidene ketals on structurally related molecules, which can serve as a starting point for optimizing the deprotection of 2,3-O-Isopropylidenyl euscaphic acid.
| Reagent | Solvent(s) | Temperature | Typical Reaction Time | Reference(s) |
| 80% Acetic Acid (aq) | Water | Room Temperature | 1-24 h | [3] |
| 1% Sulfuric Acid (aq) | Methanol or Water | Room Temperature | 1-6 h | [1] |
| Hydrochloric Acid (dilute aq) | Methanol or THF | Room Temperature | 1-4 h | [1] |
| Dowex-H+ Resin | Methanol/Water (9:1) | Room Temperature | 2-12 h | [1] |
| Ferric Chloride (FeCl₃) on Silica (B1680970) Gel | Dichloromethane or Chloroform | Room Temperature | 0.5-3 h | [4] |
| Copper(II) Chloride (CuCl₂·2H₂O) | Ethanol or 2-Propanol | Room Temperature | 1-5 h | [1] |
| p-Toluenesulfonic acid (p-TSA) | Methanol or Acetone/Water | Room Temperature | 2-8 h | [5] |
Experimental Protocol: Acid-Catalyzed Deprotection
This protocol describes a general procedure for the deprotection of this compound using aqueous acetic acid. Researchers should note that optimization of reaction time and temperature may be necessary.
Materials:
-
This compound
-
Acetic acid, glacial
-
Deionized water
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
TLC plates (silica gel 60 F₂₅₄)
-
Developing chamber
-
UV lamp
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Dissolution: Dissolve this compound (1 equivalent) in 80% aqueous acetic acid in a round-bottom flask. The concentration should be approximately 0.1 M.
-
Reaction: Stir the solution at room temperature.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Prepare a TLC plate and spot the starting material, the reaction mixture, and a co-spot.
-
Develop the plate using an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes).
-
Visualize the spots under a UV lamp and/or by staining with an appropriate reagent (e.g., potassium permanganate (B83412) stain).
-
The reaction is complete when the starting material spot is no longer visible.
-
-
Work-up:
-
Once the reaction is complete, carefully neutralize the acetic acid by slowly adding saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
If necessary, purify the crude euscaphic acid by column chromatography on silica gel.
-
Mandatory Visualizations
Diagram of the Deprotection Workflow
Caption: Workflow for the deprotection of this compound.
Signaling Pathway of Acid-Catalyzed Deprotection
Caption: Mechanism of acid-catalyzed hydrolysis of an isopropylidene ketal.
References
- 1. tsijournals.com [tsijournals.com]
- 2. Radical Formation in Sugar-Derived Acetals under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Direct 2,3-O-Isopropylidenation of α-D-Mannopyranosides and the Preparation of 3,6-Branched Mannose Trisaccharides | MDPI [mdpi.com]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for the NMR Characterization of 2,3-O-Isopropylidenyl euscaphic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Euscaphic acid is a pentacyclic triterpenoid (B12794562) that has been isolated from various plant species and has demonstrated a range of biological activities, including anti-inflammatory, anti-diabetic, and cytotoxic effects.[1] As a potential therapeutic agent, its derivatives are of significant interest for structure-activity relationship (SAR) studies. The synthesis of 2,3-O-Isopropylidenyl euscaphic acid, by protecting the cis-diol at the C-2 and C-3 positions, is a common strategy to create a key intermediate for further chemical modifications. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation and characterization of such derivatives.
This document provides a generalized protocol for the synthesis and detailed NMR characterization of this compound.
Synthesis of this compound
The synthesis of this compound involves the protection of the 2,3-diol of euscaphic acid as an acetonide. This is typically achieved by reacting euscaphic acid with acetone (B3395972) or a related reagent in the presence of an acid catalyst.
Experimental Protocol:
-
Dissolution: Dissolve euscaphic acid in a suitable anhydrous solvent such as acetone or a mixture of acetone and an inert co-solvent like dichloromethane (B109758) in a round-bottom flask.
-
Reagent Addition: To this solution, add a dehydrating agent and an acid catalyst. Common reagents for this purpose include 2,2-dimethoxypropane (B42991) in the presence of a catalytic amount of p-toluenesulfonic acid (p-TSA).
-
Reaction: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding a mild base, such as sodium bicarbonate solution. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to yield pure this compound.
NMR Characterization
A comprehensive suite of NMR experiments is required for the complete structural verification of this compound.
3.1. Sample Preparation:
-
Weigh approximately 5-10 mg of the purified this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a clean, dry vial.[2][3]
-
If required for chemical shift referencing, add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.[4]
3.2. NMR Experiments:
The following NMR experiments are recommended for full characterization:
-
1D NMR:
-
¹H NMR: To identify all proton signals and their multiplicities.
-
¹³C NMR and DEPT (135, 90, 45): To identify all carbon signals and distinguish between CH₃, CH₂, CH, and quaternary carbons.
-
-
2D NMR:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate proton signals with their directly attached carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular framework.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the stereochemistry through spatial proximities of protons.
-
Data Presentation
The following tables are templates for summarizing the NMR data for this compound.
Table 1: ¹H NMR Data (Illustrative) (Solvent: CDCl₃, Frequency: 500 MHz)
| Position | δ (ppm) | Multiplicity | J (Hz) | Integration |
| H-2 | obs | obs | obs | 1H |
| H-3 | obs | obs | obs | 1H |
| H-12 | obs | obs | obs | 1H |
| CH₃ (isopropylidene) | obs | s | 3H | |
| CH₃ (isopropylidene) | obs | s | 3H | |
| ... | obs | obs | obs | obs |
Table 2: ¹³C NMR Data (Illustrative) (Solvent: CDCl₃, Frequency: 125 MHz)
| Position | δ (ppm) | DEPT |
| C-1 | obs | CH₂ |
| C-2 | obs | CH |
| C-3 | obs | CH |
| C-12 | obs | CH |
| C-13 | obs | C |
| C-28 (COOH) | obs | C |
| C (isopropylidene) | obs | C |
| CH₃ (isopropylidene) | obs | CH₃ |
| CH₃ (isopropylidene) | obs | CH₃ |
| ... | obs | obs |
obs = observed value. To be filled with experimental data.
Visualizations
Diagram 1: Experimental Workflow
References
- 1. Euscaphic acid | CAS:53155-25-2 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
Application Notes and Protocols for In Vitro Testing of 2,3-O-Isopropylidenyl Euscaphic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro evaluation of 2,3-O-Isopropylidenyl euscaphic acid, a derivative of the naturally occurring triterpenoid, euscaphic acid. The protocols and data presented are based on the known anticancer properties of the parent compound, euscaphic acid, and serve as a framework for investigating the biological activities of its isopropylidenyl derivative. Euscaphic acid has demonstrated potential as an anticancer agent by inhibiting cell proliferation, inducing apoptosis, and causing cell cycle arrest in various cancer cell lines.[1][2][3] It is hypothesized that the 2,3-O-isopropylidenyl modification may enhance the compound's bioavailability or potency.
In Vitro Anticancer Activity
Cytotoxicity against Human Cancer Cell Lines
This compound is expected to exhibit cytotoxic effects against a range of human cancer cell lines. The cytotoxicity can be determined using various cell viability assays, such as the MTT or SRB assay.[4][5][6]
Table 1: Hypothetical IC₅₀ Values of this compound in Human Cancer Cell Lines after 48-hour treatment.
| Cell Line | Cancer Type | IC₅₀ (µM) |
| CNE-1 | Nasopharyngeal Carcinoma | 15.8 |
| C666-1 | Nasopharyngeal Carcinoma | 21.2 |
| A549 | Lung Cancer | 25.5 |
| MCF-7 | Breast Cancer | 32.1 |
| HepG2 | Liver Cancer | 18.9 |
Induction of Apoptosis
The parent compound, euscaphic acid, has been shown to induce apoptosis in cancer cells.[1][2][3] It is anticipated that this compound will also promote programmed cell death. This can be quantified by Annexin V-FITC and propidium (B1200493) iodide (PI) staining followed by flow cytometry.
Table 2: Hypothetical Apoptosis Induction by this compound in CNE-1 Cells after 48-hour treatment.
| Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |
| 0 (Control) | 2.1 | 1.5 | 3.6 |
| 10 | 10.3 | 5.2 | 15.5 |
| 20 | 22.5 | 11.8 | 34.3 |
| 40 | 35.1 | 18.7 | 53.8 |
Cell Cycle Arrest
Euscaphic acid is known to cause cell cycle arrest, primarily at the G1/S phase.[1][3] This effect can be investigated for this compound by PI staining of cellular DNA followed by flow cytometry analysis.
Table 3: Hypothetical Cell Cycle Distribution in CNE-1 Cells Treated with this compound for 24 hours.
| Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| 0 (Control) | 55.2 | 30.1 | 14.7 |
| 10 | 65.8 | 22.5 | 11.7 |
| 20 | 75.3 | 15.9 | 8.8 |
| 40 | 82.1 | 10.2 | 7.7 |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of this compound.
Materials:
-
Human cancer cell lines (e.g., CNE-1, A549, MCF-7, HepG2)
-
DMEM or RPMI-1640 medium with 10% FBS
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80 µM) and incubate for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
MTT Assay Experimental Workflow.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by the test compound.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Treated and untreated cells
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound as described for the MTT assay.
-
Harvest the cells and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effect of the test compound on cell cycle distribution.[7][8][9]
Materials:
-
Treated and untreated cells
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound for 24 hours.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise into cold 70% ethanol while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Mechanism of Action: Signaling Pathways
Euscaphic acid has been reported to exert its anticancer effects by inhibiting the PI3K/AKT/mTOR signaling pathway.[1][3] It is plausible that this compound shares a similar mechanism. Additionally, many triterpenoids are known to modulate the NF-κB signaling pathway, which is crucial in inflammation and cancer.[10][11][12][13][14]
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a key regulator of cell growth, proliferation, and survival. Its inhibition by this compound would lead to decreased cell proliferation and increased apoptosis.
Inhibition of the PI3K/AKT/mTOR pathway.
NF-κB Signaling Pathway
The NF-κB pathway is involved in the expression of genes that regulate inflammation, cell survival, and proliferation. Inhibition of this pathway can suppress tumor growth.
Inhibition of the NF-κB signaling pathway.
Disclaimer: The quantitative data presented in the tables are hypothetical and for illustrative purposes only. Actual experimental results may vary. These protocols provide a general guideline and may require optimization for specific cell lines and experimental conditions.
References
- 1. Euscaphic acid inhibits proliferation and promotes apoptosis of nasopharyngeal carcinoma cells by silencing the PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Euscaphic acid inhibits proliferation and promotes apoptosis of nasopharyngeal carcinoma cells by silencing the PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. tsijournals.com [tsijournals.com]
- 6. researchgate.net [researchgate.net]
- 7. cancer.wisc.edu [cancer.wisc.edu]
- 8. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 9. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
- 10. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 11. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell Cycle Arrest Assays of Euscaphic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Euscaphic acid, a natural triterpenoid, has demonstrated notable anti-proliferative and pro-apoptotic effects in various cancer cell lines.[1][2] Specifically, studies have shown that euscaphic acid can induce cell cycle arrest, primarily at the G1/S phase transition, in nasopharyngeal carcinoma (NPC) cells.[1][2] This biological activity is linked to the downregulation of the PI3K/AKT/mTOR signaling pathway.[1][2] The potential of euscaphic acid as an anticancer agent makes its derivatives promising candidates for drug discovery and development. These application notes provide detailed protocols for investigating the effects of novel euscaphic acid derivatives on cell cycle progression in cancer cell lines.
Principle of the Assay
The cell cycle is a tightly regulated process that governs cell proliferation. Dysregulation of the cell cycle is a hallmark of cancer. Cell cycle checkpoints, particularly at the G1/S and G2/M transitions, are critical control points. Compounds that can modulate the activity of key cell cycle regulators, such as cyclin-dependent kinases (CDKs) and cyclins, can induce cell cycle arrest, leading to an accumulation of cells in a specific phase of the cycle.
This document outlines two primary methods to assess the impact of euscaphic acid derivatives on the cell cycle:
-
Flow Cytometry with Propidium (B1200493) Iodide (PI) Staining: This technique allows for the quantitative analysis of DNA content in a population of cells, thereby determining the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Western Blotting: This method is used to detect and quantify the expression levels of key proteins involved in cell cycle regulation, providing mechanistic insights into how a compound exerts its effects.
Data Presentation
The quantitative data obtained from the cell cycle analysis and Western blotting experiments should be summarized for clear interpretation and comparison.
Table 1: Effect of Euscaphic Acid Derivative (Compound X) on Cell Cycle Distribution in [Cancer Cell Line]
| Treatment | Concentration (µM) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Vehicle Control | 0 | |||
| Compound X | [Conc. 1] | |||
| Compound X | [Conc. 2] | |||
| Compound X | [Conc. 3] | |||
| Positive Control | [e.g., 10 µM] |
Table 2: Effect of Euscaphic Acid Derivative (Compound X) on the Expression of Cell Cycle Regulatory Proteins
| Target Protein | Treatment | Concentration (µM) | Relative Protein Expression (Normalized to Loading Control) |
| Cyclin D1 | Vehicle Control | 0 | 1.0 |
| Compound X | [Conc. 1] | ||
| Compound X | [Conc. 2] | ||
| p21 | Vehicle Control | 0 | 1.0 |
| Compound X | [Conc. 1] | ||
| Compound X | [Conc. 2] | ||
| p27 | Vehicle Control | 0 | 1.0 |
| Compound X | [Conc. 1] | ||
| Compound X | [Conc. 2] | ||
| p-AKT (Ser473) | Vehicle Control | 0 | 1.0 |
| Compound X | [Conc. 1] | ||
| Compound X | [Conc. 2] | ||
| Total AKT | Vehicle Control | 0 | 1.0 |
| Compound X | [Conc. 1] | ||
| Compound X | [Conc. 2] |
Experimental Protocols
Protocol 1: Cell Cycle Analysis by Flow Cytometry
This protocol details the procedure for analyzing the cell cycle distribution of cancer cells treated with euscaphic acid derivatives using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Cancer cell line of interest (e.g., CNE-1, C666-1)
-
Complete cell culture medium
-
Euscaphic acid derivative(s)
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (B145695) (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed the cancer cells in 6-well plates at a density that will allow them to reach 60-70% confluency at the time of treatment.
-
Treatment: Treat the cells with various concentrations of the euscaphic acid derivative(s) and a vehicle control for the desired time period (e.g., 24, 48 hours).
-
Cell Harvesting:
-
Collect the culture medium (containing any floating/detached cells).
-
Wash the adherent cells with PBS.
-
Detach the adherent cells using Trypsin-EDTA.
-
Combine the detached cells with the collected culture medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Washing: Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
Fixation:
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate the cells at -20°C for at least 2 hours for fixation.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate the cells in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer, exciting at 488 nm and collecting the fluorescence emission at ~617 nm.
-
Collect data for at least 10,000 events per sample.
-
-
Data Analysis: Use appropriate software (e.g., FlowJo, ModFit LT) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Protocol 2: Western Blot Analysis of Cell Cycle Regulatory Proteins
This protocol describes the detection of key proteins involved in cell cycle regulation by Western blotting to elucidate the mechanism of action of euscaphic acid derivatives.
Materials:
-
Treated cell pellets (from a parallel experiment to the flow cytometry assay)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin D1, anti-p21, anti-p27, anti-p-AKT, anti-AKT, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction:
-
Lyse the cell pellets in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection:
-
Apply the ECL substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin).
Visualizations
Caption: Experimental workflow for assessing cell cycle arrest.
Caption: Proposed signaling pathway for euscaphic acid derivatives.
References
- 1. Euscaphic acid inhibits proliferation and promotes apoptosis of nasopharyngeal carcinoma cells by silencing the PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Euscaphic acid inhibits proliferation and promotes apoptosis of nasopharyngeal carcinoma cells by silencing the PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Development of 2,3-O-Isopropylidenyl Euscaphic Acid as a Prodrug
For Researchers, Scientists, and Drug Development Professionals
Introduction
Euscaphic acid, a naturally occurring triterpenoid, has demonstrated a wide range of promising pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer effects[1][2]. Its therapeutic potential is particularly noted in oncology, where it has been shown to inhibit cancer cell proliferation and induce apoptosis by suppressing the PI3K/AKT/mTOR signaling pathway[3][4]. Euscaphic acid also acts as a DNA polymerase inhibitor[3][]. Despite its therapeutic promise, the clinical development of euscaphic acid may be hampered by suboptimal pharmacokinetic properties, such as poor solubility and limited membrane permeability, which are common challenges for natural product drug candidates[6].
The development of a prodrug is a well-established strategy to overcome such limitations[7][8][9][10][11]. A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active pharmacological agent[10]. This approach can enhance the drug's absorption, distribution, metabolism, and excretion (ADME) profile, leading to improved bioavailability and therapeutic efficacy.
This document outlines the rationale and experimental protocols for the development of 2,3-O-Isopropylidenyl euscaphic acid, a lipophilic derivative of euscaphic acid, as a potential prodrug. The isopropylidene group, forming a cyclic ketal with the vicinal diol at the 2 and 3 positions of euscaphic acid, is expected to mask the polar hydroxyl groups, thereby increasing the molecule's lipophilicity. This modification is hypothesized to enhance its passive diffusion across biological membranes, leading to improved oral bioavailability. Following absorption, the isopropylidene group is anticipated to be hydrolyzed by the acidic environment of the stomach or by enzymes in the liver to release the active parent drug, euscaphic acid.
Rationale for Prodrug Design
The core strategy behind developing this compound is to transiently modify the parent compound to improve its drug-like properties.
-
Increased Lipophilicity: The addition of the isopropylidene group significantly increases the lipophilicity of euscaphic acid. This is expected to enhance its absorption through the lipid bilayers of the intestinal epithelium via passive transport.
-
Improved Bioavailability: By enhancing absorption, the overall oral bioavailability of euscaphic acid is expected to increase, potentially leading to greater therapeutic efficacy at lower doses[6].
-
Targeted Release: The hydrolysis of the isopropylidene group can be triggered by the low pH of the gastric environment or by enzymatic action, leading to the release of the active euscaphic acid.
Data Presentation
Table 1: Physicochemical Properties of Euscaphic Acid and its Prodrug
| Property | Euscaphic Acid | This compound | Rationale for Improvement |
| Molecular Formula | C30H48O5 | C33H52O5 | Increased carbon content |
| Molecular Weight | 488.7 g/mol | 528.8 g/mol [12] | Addition of isopropylidene moiety |
| LogP (predicted) | ~4.5 | ~5.8 | Increased lipophilicity |
| Aqueous Solubility | Low | Very Low | Masking of polar hydroxyl groups |
Table 2: In Vitro Stability and Permeability Data (Hypothetical)
| Parameter | Condition | This compound | Euscaphic Acid |
| Chemical Stability (t1/2, hours) | pH 1.2 (Simulated Gastric Fluid) | 2.5 | > 24 |
| pH 6.8 (Simulated Intestinal Fluid) | > 24 | > 24 | |
| pH 7.4 (Physiological Buffer) | > 24 | > 24 | |
| Enzymatic Stability (t1/2, minutes) | Rat Plasma | 120 | > 240 |
| Rat Liver Microsomes | 45 | > 240 | |
| Caco-2 Permeability (Papp, 10-6 cm/s) | Apical to Basolateral | 8.5 | 1.2 |
| Basolateral to Apical | 2.1 | 1.5 | |
| Efflux Ratio | 0.25 | 1.25 |
Table 3: In Vivo Pharmacokinetic Parameters in Rats (Hypothetical)
| Parameter | Euscaphic Acid (Oral) | This compound (Oral) |
| Dose (mg/kg) | 10 | 10.8 (equimolar) |
| Cmax (ng/mL) | 150 | 450 (as Euscaphic Acid) |
| Tmax (h) | 2.0 | 1.5 |
| AUC0-t (ng·h/mL) | 600 | 2400 |
| Bioavailability (%) | 5 | 20 |
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of the prodrug via the formation of an isopropylidene acetal.
Materials:
-
Euscaphic acid
-
2,2-Dimethoxypropane
-
Acetone (B3395972) (anhydrous)
-
p-Toluenesulfonic acid (p-TSA) or other suitable acid catalyst
-
Sodium bicarbonate (saturated solution)
-
Brine
-
Anhydrous sodium sulfate
-
Hexane
-
Ethyl acetate (B1210297)
-
Silica (B1680970) gel for column chromatography
-
Round bottom flask, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator.
Procedure:
-
Dissolve euscaphic acid (1 equivalent) in a mixture of anhydrous acetone and 2,2-dimethoxypropane.
-
Add a catalytic amount of p-toluenesulfonic acid (p-TSA) to the solution.
-
Stir the reaction mixture at room temperature or under gentle reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Remove the organic solvents under reduced pressure using a rotary evaporator.
-
Partition the residue between dichloromethane (DCM) and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
In Vitro Stability Studies
4.2.1. Chemical Stability in Simulated Fluids
-
Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile).
-
Prepare Simulated Gastric Fluid (SGF, pH 1.2) and Simulated Intestinal Fluid (SIF, pH 6.8).
-
Spike the stock solution into pre-warmed SGF and SIF to a final concentration of 10 µM.
-
Incubate the samples at 37°C.
-
At various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), withdraw aliquots and quench the reaction with an equal volume of cold acetonitrile (B52724) containing an internal standard.
-
Centrifuge to precipitate proteins and analyze the supernatant by LC-MS/MS to quantify the remaining prodrug and the formation of euscaphic acid.
4.2.2. Enzymatic Stability in Plasma and Liver Microsomes
-
Prepare stock solutions of the prodrug.
-
Thaw rat plasma and rat liver microsomes on ice.
-
For the plasma stability assay, spike the prodrug into pre-warmed plasma at 37°C.
-
For the microsomal stability assay, prepare an incubation mixture containing rat liver microsomes, NADPH regenerating system, and phosphate (B84403) buffer (pH 7.4). Pre-incubate at 37°C for 5 minutes, then initiate the reaction by adding the prodrug.
-
At various time points, withdraw aliquots and quench with cold acetonitrile.
-
Process and analyze the samples by LC-MS/MS as described above.
Caco-2 Permeability Assay
This assay assesses the intestinal permeability of the compound.
-
Culture Caco-2 cells on Transwell inserts until a differentiated monolayer is formed (typically 21 days).
-
Wash the cell monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).
-
For apical to basolateral (A-B) transport, add the test compound to the apical chamber and fresh HBSS to the basolateral chamber.
-
For basolateral to apical (B-A) transport, add the test compound to the basolateral chamber and fresh HBSS to the apical chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, collect samples from the receiver chamber and replace with fresh HBSS.
-
Analyze the concentration of the compound in the collected samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp).
In Vivo Pharmacokinetic Study in Rats
-
Fast male Sprague-Dawley rats overnight with free access to water.
-
Administer either euscaphic acid or an equimolar dose of this compound via oral gavage.
-
Collect blood samples from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to obtain plasma.
-
Extract the drug and prodrug from the plasma using a suitable protein precipitation or liquid-liquid extraction method.
-
Quantify the concentrations of both the prodrug and the parent drug (euscaphic acid) in the plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, bioavailability) using appropriate software.
In Vivo Efficacy Study (Xenograft Tumor Model)
-
Implant human cancer cells (e.g., nasopharyngeal carcinoma CNE-1 cells) subcutaneously into the flank of immunocompromised mice.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups: vehicle control, euscaphic acid, and this compound.
-
Administer the compounds orally at specified doses and schedules.
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot for PI3K/AKT/mTOR pathway proteins).
Visualizations
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of Euscaphic Acid.
Caption: Workflow for the synthesis of the this compound prodrug.
Caption: Logical workflow for the preclinical development of the euscaphic acid prodrug.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Inhibitory Effects of Euscaphic Acid in the Atopic Dermatitis Model by Reducing Skin Inflammation and Intense Pruritus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Euscaphic acid inhibits proliferation and promotes apoptosis of nasopharyngeal carcinoma cells by silencing the PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ursolic acid: Pharmacokinetics process in vitro and in vivo, a mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. The expanding role of prodrugs in contemporary drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent progress in prodrug design strategies based on generally applicable modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. realgenelabs.com [realgenelabs.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2,3-O-Isopropylidenyl Euscaphic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,3-O-Isopropylidenyl euscaphic acid is a derivative of euscaphic acid, a naturally occurring pentacyclic triterpenoid (B12794562). Euscaphic acid and its derivatives are of interest in pharmaceutical research due to their potential biological activities, including anti-inflammatory and anti-cancer effects. The addition of the isopropylidene protecting group can modify the compound's physicochemical properties, influencing its solubility and potential for further chemical modification. Accurate and reliable analytical methods are crucial for the characterization, purity assessment, and quantification of this compound in various matrices.
This application note provides a detailed protocol for the analysis of this compound using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The proposed method is adapted from established protocols for euscaphic acid and other triterpenoid saponins.
Experimental Protocols
Materials and Reagents
-
Analyte: this compound (Purity ≥98%)
-
Solvents: Acetonitrile (HPLC grade), Methanol (B129727) (HPLC grade), Water (HPLC grade, filtered and degassed), Phosphoric acid (analytical grade)
-
Reference Standard: A well-characterized standard of this compound.
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis.
| Parameter | Recommended Condition |
| HPLC System | Quaternary or Binary Pump, Autosampler, Column Oven, UV-Vis Detector |
| Column | C18 reverse-phase column (e.g., Symmetry ODS, 5 µm, 4.6 x 250 mm) |
| Mobile Phase A | Water with 0.1% Phosphoric Acid (pH ~2.5) |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | See Table 1 |
| Flow Rate | 0.8 mL/min[1][2] |
| Column Temperature | 25°C |
| Detection Wavelength | 210 nm[1][2] |
| Injection Volume | 10 µL |
| Run Time | Approximately 30 minutes |
Table 1: Proposed Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 40 | 60 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 40 | 60 |
| 30.0 | 40 | 60 |
Note: The isopropylidene group makes the molecule less polar than euscaphic acid, likely resulting in a shorter retention time. This gradient is a starting point and may require optimization.
Preparation of Standard and Sample Solutions
Standard Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of this compound reference standard.
-
Dissolve in 10 mL of methanol in a volumetric flask.
-
Sonicate for 5 minutes to ensure complete dissolution.
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
These solutions will be used to construct a calibration curve.
Sample Preparation:
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in methanol to achieve a theoretical concentration within the calibration range.
-
Vortex and sonicate to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.
Data Presentation
The following table summarizes the expected quantitative data from the HPLC analysis.
Table 2: Quantitative Data Summary for this compound Analysis
| Parameter | Expected Value/Range |
| Retention Time (RT) | To be determined experimentally (expected to be less than euscaphic acid) |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | To be determined (likely in the range of 0.01-0.1 µg/mL) |
| Limit of Quantification (LOQ) | To be determined (likely in the range of 0.05-0.5 µg/mL) |
| Accuracy (Recovery %) | 95 - 105% |
| Precision (RSD %) | < 2% |
Method Validation
For use in a regulated environment, the analytical method should be validated according to ICH guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be evaluated by analyzing a placebo and a spiked sample.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to construct the calibration curve.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by spike/recovery experiments.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Logical relationships in HPLC method validation.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3-O-Isopropylidenyl Euscaphic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 2,3-O-Isopropylidenyl euscaphic acid, particularly addressing the issue of low yields.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the synthesis of this compound?
The principal challenge in the synthesis of this compound is achieving a high yield. This is often attributed to the steric hindrance around the 2,3-diol group on the bulky pentacyclic triterpenoid (B12794562) skeleton of euscaphic acid, as well as potential side reactions under the acidic conditions required for acetonide formation.
Q2: What are the common reagents and catalysts used for the acetonide protection of diols like the one in euscaphic acid?
Common reagents for forming the isopropylidene ketal include acetone (B3395972), 2,2-dimethoxypropane (B42991), or 2-methoxypropene (B42093). The reaction is typically catalyzed by a Brønsted or Lewis acid. Commonly used catalysts include p-toluenesulfonic acid (p-TsOH), copper(II) triflate (Cu(OTf)₂), and anhydrous zinc chloride (ZnCl₂).
Q3: Is euscaphic acid stable under the acidic conditions of the reaction?
Euscaphic acid is reported to be relatively stable under mildly acidic conditions. However, prolonged exposure to strong acids or high temperatures can lead to degradation or rearrangement of the triterpenoid skeleton, contributing to lower yields of the desired product.
Q4: What are potential side reactions that can lead to a low yield?
Potential side reactions include:
-
Incomplete reaction: Due to steric hindrance, the reaction may not go to completion, leaving unreacted euscaphic acid.
-
Formation of byproducts: Undesired reactions at other functional groups of the euscaphic acid molecule may occur.
-
Degradation: As mentioned, the starting material or product may degrade under harsh acidic conditions.
-
Formation of alternative acetal (B89532) products: If other diol functionalities are present and accessible, multiple products could be formed.
Section 2: Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Low to no conversion of starting material | 1. Insufficient catalyst activity. 2. Low reaction temperature. 3. Steric hindrance. 4. Ineffective acetonating agent. | 1. Catalyst: - Increase the catalyst loading incrementally. - Switch to a stronger acid catalyst (e.g., from p-TsOH to Cu(OTf)₂).2. Temperature: - Gradually increase the reaction temperature, monitoring for product formation and degradation by TLC.3. Reagents: - Use a more reactive acetonating agent like 2,2-dimethoxypropane or 2-methoxypropene in place of acetone. These reagents drive the equilibrium towards product formation by producing volatile byproducts (methanol or acetone). |
| Formation of multiple products/spots on TLC | 1. Presence of other reactive hydroxyl groups. 2. Side reactions or rearrangements. 3. Partial deprotection during workup. | 1. Reaction Conditions: - Lower the reaction temperature to improve selectivity. - Use a milder catalyst.2. Purification: - Optimize the chromatographic separation to isolate the desired product.3. Workup: - Ensure the workup procedure is neutral or slightly basic to prevent the hydrolysis of the acetonide. |
| Product degradation | 1. Harsh acidic conditions (catalyst concentration, temperature). 2. Prolonged reaction time. | 1. Reaction Conditions: - Reduce the amount of acid catalyst. - Decrease the reaction temperature. - Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed.2. Catalyst Choice: - Consider using a milder, heterogeneous catalyst that can be easily filtered off. |
| Difficulty in product isolation | 1. Similar polarity of product and starting material. 2. Emulsion formation during aqueous workup. | 1. Chromatography: - Use a different solvent system for column chromatography to improve separation. - Consider using techniques like preparative HPLC for difficult separations.2. Workup: - Use brine to break up emulsions during extraction. - Minimize the use of water if the product shows some water solubility. |
Section 3: Experimental Protocols
Protocol 1: General Procedure using p-Toluenesulfonic Acid in Acetone
This protocol is adapted from the synthesis of a 3,23-O-isopropylidene derivative of asiatic acid, a structurally related pentacyclic triterpenoid.
Materials:
-
Euscaphic acid
-
Acetone (anhydrous)
-
p-Toluenesulfonic acid (p-TsOH)
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (B86663)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve euscaphic acid in anhydrous acetone.
-
Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.1 equivalents).
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). If the reaction is slow, gentle heating (e.g., 40-50 °C) can be applied.
-
Once the reaction is complete (as indicated by TLC), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: General Procedure using 2,2-Dimethoxypropane and an Acid Catalyst
This protocol utilizes a more reactive acetonating agent.
Materials:
-
Euscaphic acid
-
2,2-Dimethoxypropane
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Acid catalyst (e.g., p-TsOH or Cu(OTf)₂)
-
Triethylamine
-
Dichloromethane
-
Water
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve euscaphic acid in anhydrous DMF or DCM.
-
Add 2,2-dimethoxypropane (e.g., 1.5-2.0 equivalents).
-
Add a catalytic amount of the acid catalyst (e.g., 0.05-0.1 equivalents).
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, neutralize the catalyst by adding a small amount of triethylamine.
-
If DMF is used as a solvent, it can be removed under high vacuum. If DCM is used, wash the reaction mixture with water.
-
Extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography.
Section 4: Data Presentation
Since specific quantitative data for the target synthesis is not available, the following table provides a general comparison of reaction conditions for acetonide formation on polyols, which can serve as a starting point for optimization.
| Catalyst | Acetonating Agent | Solvent | Temperature (°C) | Typical Reaction Time (h) | Reported Yield Range (%) | Reference Compound(s) |
| p-TsOH | Acetone | Acetone | RT - 50 | 2 - 24 | 40 - 80 | Asiatic acid derivative |
| p-TsOH | 2,2-Dimethoxypropane | DMF/DCM | RT | 1 - 5 | 80 - 95 | Mannopyranosides |
| Cu(OTf)₂ | Benzaldehyde dimethyl acetal | Acetonitrile | RT | < 1 | 85 - 95 | Various diols |
| ZnCl₂ | Acetone | Acetone | RT | 5 - 10 | 40 - 87 | D-mannitol |
Section 5: Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Logic
This diagram outlines a logical approach to troubleshooting low yield in the synthesis.
Caption: Troubleshooting flowchart for low yield in the synthesis.
Technical Support Center: 2,3-O-Isopropylidenyl Euscaphic Acid Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 2,3-O-Isopropylidenyl euscaphic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis and purification of this compound?
A1: Common impurities can include unreacted euscaphic acid, di-isopropylidenated by-products, and structurally similar triterpenoids present in the original natural extract. Additionally, reagents from the isopropylidenation reaction, such as acetone (B3395972) or 2,2-dimethoxypropane, and acidic catalysts may also be present. The presence of impurities can significantly impact the quality and safety of the final drug product[1].
Q2: Which analytical techniques are recommended for assessing the purity of this compound?
A2: High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used method for purity assessment and quantification of euscaphic acid and its derivatives[2][3][4]. Ultra-High-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (MS) can provide higher resolution and sensitivity for impurity profiling[5]. Nuclear Magnetic Resonance (NMR) spectroscopy is also essential for structural confirmation and can help in identifying impurities[4].
Q3: What is a typical purity level for commercially available this compound?
A3: Commercially available this compound is often supplied at a purity of ≥98% as determined by HPLC[6][7][8][9].
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Purified Product | Incomplete reaction during the isopropylidenation step. | Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider increasing the reaction time or the amount of catalyst and acetone/2,2-dimethoxypropane[10][11]. |
| Co-elution of the product with impurities during column chromatography. | Optimize the mobile phase composition. A gradient elution from a non-polar to a more polar solvent system can improve separation. Consider using a different stationary phase[12]. | |
| Product loss during crystallization. | Optimize the solvent system and crystallization conditions (temperature, cooling rate). Triterpenoid saponins (B1172615) can be challenging to crystallize, and a systematic approach to solvent screening is recommended[13][14]. | |
| Presence of Unreacted Euscaphic Acid in the Final Product | Inefficient separation during chromatography. | Euscaphic acid is more polar than its isopropylidenated derivative. A less polar mobile phase in normal-phase chromatography or a more polar mobile phase in reversed-phase chromatography should facilitate separation. |
| Incomplete reaction. | Drive the reaction to completion by using an excess of the isopropylidenating agent or by removing water from the reaction mixture. | |
| Multiple Spots on TLC After Purification | Presence of isomeric by-products or other closely related impurities. | Consider preparative HPLC for higher resolution separation. Alternatively, recrystallization from a suitable solvent system may help in removing minor impurities[13][14]. |
| Degradation of the product. | This compound may be sensitive to strong acids or bases. Ensure that the purification conditions are mild and avoid prolonged exposure to harsh conditions. | |
| Poor Peak Shape in HPLC Analysis | Column overload. | Reduce the concentration of the injected sample. |
| Inappropriate mobile phase pH. | The carboxylic acid moiety of euscaphic acid derivatives can interact with the stationary phase. Adjusting the pH of the mobile phase with an additive like formic acid or phosphoric acid can improve peak shape[3]. | |
| Column degradation. | Use a guard column and ensure the mobile phase is filtered and degassed. If the column performance degrades, it may need to be washed or replaced. |
Quantitative Data Summary
Table 1: Illustrative Impurity Profile Before and After Purification by Column Chromatography
| Compound | Retention Time (min) in HPLC | Area % Before Purification | Area % After Purification |
| Unreacted Euscaphic Acid | 5.2 | 15.8% | < 0.5% |
| This compound | 8.7 | 75.3% | > 98.0% |
| Isomeric By-product | 9.1 | 4.5% | < 0.8% |
| Unknown Impurity 1 | 10.3 | 2.1% | < 0.2% |
| Unknown Impurity 2 | 12.5 | 2.3% | < 0.5% |
Experimental Protocols
Protocol 1: Purification by Silica (B1680970) Gel Column Chromatography
-
Column Preparation: A glass column is slurry-packed with silica gel (60-120 mesh) in a non-polar solvent like hexane (B92381).
-
Sample Loading: The crude this compound is dissolved in a minimal amount of dichloromethane (B109758) and adsorbed onto a small amount of silica gel. The solvent is evaporated, and the dry powder is loaded onto the top of the prepared column.
-
Elution: The column is eluted with a gradient of ethyl acetate (B1210297) in hexane. The polarity is gradually increased from 10% ethyl acetate in hexane to 50% ethyl acetate in hexane.
-
Fraction Collection: Fractions are collected in test tubes and monitored by TLC.
-
Product Isolation: Fractions containing the pure product (as determined by TLC) are combined, and the solvent is removed under reduced pressure to yield the purified this compound.
Protocol 2: Purity Assessment by HPLC
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm) is commonly used[3].
-
Mobile Phase: A gradient elution is often employed. For example, a linear gradient of acetonitrile (B52724) (Solvent A) and water with 0.1% phosphoric acid (Solvent B) can be used[3]. The gradient can run from 40% A to 90% A over 60 minutes[3].
-
Flow Rate: A typical flow rate is 0.8 to 1.0 mL/min[3].
-
Detection: UV detection at 206 nm is suitable for triterpenoids[14].
-
Sample Preparation: A standard solution of the purified compound is prepared in methanol (B129727) or the mobile phase at a concentration of approximately 1 mg/mL[2].
-
Injection Volume: 10-20 µL.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: A decision tree for troubleshooting common purification issues.
References
- 1. tsijournals.com [tsijournals.com]
- 2. researchgate.net [researchgate.net]
- 3. akjournals.com [akjournals.com]
- 4. researchgate.net [researchgate.net]
- 5. Study on the absorption characteristics of euscaphic acid and tiliroside in fruits of Rosa laxa Retz - PMC [pmc.ncbi.nlm.nih.gov]
- 6. realgenelabs.com [realgenelabs.com]
- 7. This compound, CasNo.220880-90-0 NovaChemistry United Kingdom [nova-chemistry.lookchem.com]
- 8. calpaclab.com [calpaclab.com]
- 9. acebiolab.com [acebiolab.com]
- 10. mdpi.com [mdpi.com]
- 11. Direct 2,3-O-isopropylidenation of α-D-mannopyranosides and the preparation of 3,6-branched mannose trisaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: 2,3-O-Isopropylidenyl Euscaphic Acid
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2,3-O-Isopropylidenyl euscaphic acid for researchers, scientists, and drug development professionals. The information is based on the general chemical properties of its core functional groups: a pentacyclic triterpenoid (B12794562) carboxylic acid backbone and an isopropylidene (acetonide) protecting group.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concern for this compound is the acid-lability of the isopropylidene group. This protecting group is susceptible to hydrolysis under acidic conditions, which would lead to the formation of euscaphic acid and acetone. The triterpenoid backbone itself is generally stable under typical laboratory conditions, although prolonged exposure to harsh conditions should be avoided.
Q2: Under what conditions is the isopropylidene group stable?
A2: The isopropylidene group is generally stable under neutral and basic conditions.[1] Care should be taken to avoid acidic environments during storage and experimentation to prevent unintended deprotection.
Q3: How can I store this compound to ensure its stability?
A3: For long-term storage, it is recommended to store the compound as a solid in a tightly sealed container at -20°C, protected from light and moisture. For short-term storage, a solution in an anhydrous, neutral, or slightly basic aprotic solvent can be used, also stored at low temperatures. Avoid using acidic solvents for storage.
Q4: Can I use protic solvents like methanol (B129727) or ethanol (B145695) for my experiments?
A4: While protic solvents can be used, it is crucial to ensure they are neutral and free of any acidic contaminants. The presence of even trace amounts of acid can catalyze the hydrolysis of the isopropylidene group over time. Buffering the solvent system to a neutral or slightly basic pH may be advisable for prolonged experiments.
Q5: What are the potential degradation products I might observe?
A5: The primary degradation product would be euscaphic acid, resulting from the hydrolysis of the isopropylidene group. Depending on the experimental conditions, further degradation of the triterpenoid backbone could occur, but this is less likely under standard laboratory protocols.
Troubleshooting Guides
Issue 1: Unexpected Deprotection of the Isopropylidene Group
Symptom:
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Analysis of the sample (e.g., by LC-MS or NMR) shows the presence of euscaphic acid.
-
Inconsistent experimental results or loss of biological activity.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Acidic Solvent or Reagents | - Ensure all solvents are distilled and stored under neutral conditions. - Check the pH of all aqueous solutions and buffers. Adjust to neutral or slightly basic if necessary. - Verify that all reagents are free from acidic impurities. |
| Prolonged Exposure to Protic Solvents | - Minimize the time the compound is in a protic solvent. - Consider using aprotic solvents where possible. |
| Inadvertent Acidic Conditions During an Experimental Step | - Review the entire experimental protocol for any steps that might introduce acidity. - For example, some salts of other compounds can create an acidic environment when dissolved. |
Issue 2: Inconsistent Purity or Presence of Multiple Spots on TLC
Symptom:
-
Thin-layer chromatography (TLC) analysis shows the starting material spot along with one or more new, more polar spots.
-
Broad peaks or multiple peaks in HPLC analysis.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Partial Hydrolysis During Workup | - If using an acidic aqueous wash during extraction, minimize contact time and use a dilute acid. - Follow immediately with a neutralizing wash (e.g., saturated sodium bicarbonate solution). |
| Degradation on Silica (B1680970) Gel | - Silica gel can be slightly acidic. If degradation is observed during column chromatography, consider neutralizing the silica gel by pre-treating it with a solution of triethylamine (B128534) in the eluent. - Alternatively, use a different stationary phase like alumina (B75360) (neutral or basic). |
| Improper Storage | - Review storage conditions (see FAQ A3). - Re-purify the compound if necessary before use. |
Quantitative Data
| Condition | Parameter | Expected Stability of Isopropylidene Group | Potential Degradation Product |
| pH | pH < 4 | Low (rapid hydrolysis) | Euscaphic Acid |
| pH 4-6 | Moderate (slow hydrolysis) | Euscaphic Acid | |
| pH 7 | High | - | |
| pH > 8 | High | - | |
| Temperature | Elevated temperatures (>40°C) in acidic media | Decreased (accelerated hydrolysis) | Euscaphic Acid |
| Room Temperature (in neutral, aprotic solvent) | High | - | |
| Solvents | Aprotic (e.g., DCM, THF, Dioxane) | High | - |
| Protic (e.g., Methanol, Ethanol) | Potentially lower, dependent on acidity | Euscaphic Acid | |
| Aqueous Buffers | Dependent on pH | Euscaphic Acid |
Experimental Protocols
Protocol 1: General Procedure for Assessing Stability in a Given Solvent
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Stock Solution Preparation: Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in the solvent to be tested.
-
Incubation: Aliquot the solution into several vials and incubate them under the desired conditions (e.g., room temperature, 40°C).
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Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), take one vial from the incubation.
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Analysis: Analyze the sample immediately by a suitable analytical method such as HPLC or LC-MS.
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Quantification: Quantify the peak area of the parent compound and any major degradation products (e.g., euscaphic acid).
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Data Analysis: Plot the percentage of the parent compound remaining versus time to determine the stability profile.
Visualizations
Signaling Pathways and Logical Relationships
References
Technical Support Center: Isopropylidene Protection of Diols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the isopropylidene protection of diols.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Question: I am not getting a good yield of my desired isopropylidene-protected product. What are the possible causes and how can I improve it?
Possible Causes & Solutions:
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Inefficient Water Removal: The formation of an isopropylidene ketal is a reversible reaction that produces water. Failure to remove this water will drive the equilibrium back towards the starting materials.
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Solution: If using acetone (B3395972), add a dehydrating agent like anhydrous copper sulfate (B86663) (CuSO₄) or molecular sieves. Alternatively, use 2,2-dimethoxypropane (B42991) (DMP) or 2-methoxypropene (B42093) as the acetone source, as these react to form methanol (B129727) or tert-butanol (B103910) respectively, which are less likely to reverse the reaction.[1][2]
-
-
Inactive Catalyst: The acid catalyst may be old, hydrated, or used in insufficient quantity.
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Sub-optimal Reaction Temperature: The reaction may be too slow at room temperature.
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Solution: Gently heating the reaction mixture can increase the reaction rate. However, be cautious as excessive heat can lead to side reactions.
-
-
Steric Hindrance: The diol may be sterically hindered, making it difficult for the isopropylidene group to attach.
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Solution: Increase the reaction time and/or use a less sterically demanding acetone source. A more forceful catalyst might also be necessary.
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Issue 2: Formation of Side Products
Question: I am observing unexpected spots on my TLC plate. What are the possible side products and how can I avoid their formation?
Possible Causes & Solutions:
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Acid-Catalyzed Rearrangement: Some substrates are sensitive to acidic conditions and may undergo rearrangement.[5]
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Incomplete Reaction: If the reaction is not driven to completion, you will have a mixture of starting material, product, and potentially mono-protected species.
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Solution: Monitor the reaction closely by TLC.[2] Ensure efficient water removal and allow the reaction to run for a sufficient amount of time.
-
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Reaction with Other Functional Groups: If your molecule contains other acid-sensitive functional groups, they may react under the protection conditions.
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Solution: Choose a milder catalyst. Iodine is often a good choice for substrates with acid-sensitive groups.[6]
-
Issue 3: Difficult Product Purification
Question: I am having trouble purifying my product by column chromatography. What can I do?
Possible Causes & Solutions:
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Catalyst Residue: Acidic catalysts like p-TsOH can streak on silica (B1680970) gel columns.
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Solution: Before workup, quench the reaction with a mild base like triethylamine (B128534) or sodium bicarbonate.[1] If using a cation exchange resin, it can be simply filtered off before concentrating the reaction mixture.[4]
-
-
Co-eluting Impurities: Side products or unreacted starting material may have similar polarity to your desired product.
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Solution: Optimize the reaction conditions to maximize the conversion to the desired product and minimize side reactions. A different solvent system for chromatography might also be necessary.
-
Frequently Asked Questions (FAQs)
Q1: What is the best acetone source for my reaction?
A1:
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Acetone: Readily available and inexpensive, but requires a dehydrating agent as it produces water.[1][3]
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2,2-Dimethoxypropane (DMP): Often preferred as it does not produce water, driving the reaction forward. It is a very effective reagent for this purpose.[1][2][6]
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2-Methoxypropene: Also a good option that does not produce water.[7]
Q2: Which acid catalyst should I choose?
A2: The choice of catalyst depends on the sensitivity of your substrate.
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p-Toluenesulfonic acid (p-TsOH) and Camphorsulfonic acid (CSA): Common, effective Brønsted acids for many substrates.[1][2]
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Anhydrous Copper Sulfate (CuSO₄): Acts as both a Lewis acid catalyst and a dehydrating agent when used with acetone.[1][7]
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Iodine: A mild and effective catalyst, particularly for acid-sensitive substrates.[6]
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Cation Exchange Resin: A good heterogeneous catalyst that simplifies workup as it can be removed by filtration.[4]
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Zinc Chloride (ZnCl₂): A Lewis acid that can be effective, especially in anhydrous acetone.[3]
Q3: What are the typical reaction conditions?
A3: Most isopropylidene protection reactions are carried out at room temperature with stirring.[1][2] The reaction time can vary from a few hours to overnight, depending on the substrate and conditions used.[4][7] It is always recommended to monitor the reaction progress by TLC.[2]
Q4: How do I know if the reaction is complete?
A4: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[2] The starting diol will have a lower Rf value (be more polar) than the isopropylidene-protected product. The reaction is complete when the spot corresponding to the starting material is no longer visible.
Data Presentation
Table 1: Comparison of Catalysts for Isopropylidene Protection
| Catalyst | Typical Reagent(s) | Solvent | Temperature | Typical Reaction Time | Typical Yield | Reference(s) |
| p-TsOH | 2,2-Dimethoxypropane | Dichloromethane (B109758) | Room Temp | - | - | [2] |
| Iodine | 2,2-Dimethoxypropane | None (neat) | Room Temp | 3 - 5 hours | 60 - 80% | [6] |
| Anhydrous CuSO₄ | Acetone | Acetone | Room Temp | 36 hours | 83% | [7] |
| Cation Exchange Resin | Acetone | Toluene or None | Room Temp / Reflux | 5 - 10 hours | Excellent | [4] |
| Zinc Chloride (ZnCl₂) | Acetone | Acetone | Room Temp | - | 87% | [3] |
| Camphorsulfonic acid | 2,2-Dimethoxypropane | Dichloromethane | - | 2 - 7 hours | 82 - 86% | [7] |
Experimental Protocols
Protocol 1: General Procedure using 2,2-Dimethoxypropane and p-TsOH
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Dissolve the diol (1.0 mmol) in anhydrous dichloromethane (10 mL) in a round-bottom flask equipped with a magnetic stirrer.[2]
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Add 2,2-dimethoxypropane (3.0 mmol) to the solution.[2]
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Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (e.g., 0.1 mmol).[2]
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Stir the reaction mixture at room temperature.[2]
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Monitor the progress of the reaction by TLC.[2]
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Once the reaction is complete, quench the reaction by adding a few drops of triethylamine or a saturated aqueous solution of sodium bicarbonate.[1]
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Remove the solvent under reduced pressure.
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Purify the crude product by silica gel column chromatography.[2]
Protocol 2: Mild Procedure using Iodine and 2,2-Dimethoxypropane
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In a round-bottom flask, dissolve the diol (20 mmol) in 2,2-dimethoxypropane (DMP).[6]
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Add iodine (20 mol%) to the solution.[6]
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Stir the reaction mixture at room temperature.[6]
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Monitor the progress of the reaction by TLC.[6]
-
Upon completion, extract the product with ethyl acetate.[6]
-
Purify the product by column chromatography.[6]
Visualizations
References
Technical Support Center: Euscaphic Acid Derivatization
Welcome to the technical support center for the derivatization of euscaphic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the chemical modification of this promising natural product.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on the euscaphic acid molecule for derivatization?
A1: Euscaphic acid, a pentacyclic triterpenoid (B12794562), possesses several reactive functional groups that can be targeted for derivatization.[1] The primary sites include the C-28 carboxylic acid group and the hydroxyl groups at positions C-2, C-3, and C-19. The carboxylic acid is readily converted to esters or amides, while the hydroxyl groups can undergo acylation or glycosylation.
Q2: Why is the derivatization of euscaphic acid important for research and drug development?
A2: Derivatization of euscaphic acid is crucial for exploring its therapeutic potential. By modifying its structure, researchers can investigate structure-activity relationships (SAR), improve pharmacokinetic properties (e.g., solubility, bioavailability), and develop novel analogs with enhanced biological activity.[2][3] Euscaphic acid has been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is implicated in cancer cell proliferation and survival, making its derivatives promising candidates for anticancer drug development.[4][5]
Q3: What are the most common derivatization reactions performed on euscaphic acid and similar triterpenoids?
A3: The most common derivatization reactions include:
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Esterification/Amidation of the C-28 carboxylic acid to generate a library of esters and amides.[6][7][8]
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Acylation of the hydroxyl groups to form ester derivatives.[9]
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Glycosylation of the hydroxyl groups to produce glycosides, which can alter solubility and biological activity.
Q4: Why are protecting groups necessary in some euscaphic acid derivatization reactions?
A4: Due to the presence of multiple hydroxyl groups, protecting groups are often essential to achieve selective derivatization. For instance, if the goal is to exclusively form an ester at the C-28 carboxylic acid, the hydroxyl groups may need to be protected to prevent their competing reaction with the esterification reagents. This ensures that the desired product is formed with higher yield and purity.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Derivative
| Potential Cause | Troubleshooting Recommendation |
| Incomplete Reaction | - Extend the reaction time. - Increase the reaction temperature, monitoring for potential degradation. - Use a larger excess of the derivatizing agent. |
| Reversible Reaction (especially in Fischer Esterification) | - Use a Dean-Stark apparatus to remove water as it is formed, driving the equilibrium towards the product. - Employ a large excess of the alcohol reactant. |
| Steric Hindrance | - For bulky reactants, consider using a more reactive derivatizing agent (e.g., acyl chloride instead of a carboxylic acid with a coupling agent). - Employ a less sterically hindered catalyst. |
| Poor Solubility of Euscaphic Acid | - Use a co-solvent system to improve the solubility of the starting material. - Ensure vigorous stirring throughout the reaction. |
Issue 2: Formation of Multiple Products/Side Reactions
| Side Reaction | Description | Prevention and Mitigation |
| Acylation of Hydroxyl Groups | During esterification of the carboxylic acid, the hydroxyl groups can also react, leading to a mixture of products. | - Protect the hydroxyl groups with a suitable protecting group (e.g., silyl (B83357) ethers) before derivatizing the carboxylic acid. The protecting group can be removed in a subsequent step. |
| Epimerization | Under harsh basic or acidic conditions, the stereochemistry at certain chiral centers can be altered. | - Use milder reaction conditions (e.g., lower temperatures, less aggressive catalysts). - Reduce reaction times. |
| Rearrangement of the Triterpenoid Skeleton | Strong acidic conditions can sometimes lead to skeletal rearrangements of the pentacyclic structure. | - Avoid using strong, concentrated acids as catalysts where possible. - Opt for milder activating agents for the carboxylic acid. |
| Elimination/Dehydration | At elevated temperatures, particularly in the presence of acid, elimination of the hydroxyl groups to form double bonds can occur. | - Maintain careful temperature control. - Use a minimal amount of acid catalyst. |
Quantitative Data Summary
The following table provides an illustrative summary of typical yields for common derivatization reactions of triterpenoid acids, which can be used as a benchmark for experiments with euscaphic acid. Actual yields will vary depending on the specific substrates and reaction conditions.
| Derivatization Reaction | Derivative Type | Typical Yield Range (%) |
| Fischer Esterification | Methyl/Ethyl Ester | 60 - 85 |
| Acylation with Acyl Chloride | Acetate Ester | 75 - 95 |
| Amidation (with coupling agent) | Primary/Secondary Amide | 50 - 80 |
| Glycosylation | O-Glycoside | 30 - 60 |
Experimental Protocols
Protocol 1: General Procedure for the Esterification of the C-28 Carboxylic Acid
-
Dissolution: Dissolve euscaphic acid in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or THF) in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Alcohol: Add a 5-10 fold molar excess of the desired alcohol to the solution.
-
Catalyst Addition: Add a catalytic amount of an acid catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid) dropwise to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature or under reflux until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture and quench with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for the Acylation of Hydroxyl Groups
-
Dissolution: Dissolve euscaphic acid in anhydrous pyridine (B92270) or a mixture of dichloromethane and a non-nucleophilic base (e.g., triethylamine).
-
Acylating Agent Addition: Add the acylating agent (e.g., acetic anhydride (B1165640) or a specific acyl chloride) dropwise to the cooled solution (0 °C).
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up: Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with an organic solvent.
-
Purification: Wash the organic layer with dilute acid (e.g., 1M HCl) to remove the base, followed by a wash with brine. Dry the organic layer, concentrate, and purify the product by column chromatography.
Visualizations
Signaling Pathway
Euscaphic acid has been shown to exert its anticancer effects by inhibiting the PI3K/AKT/mTOR signaling pathway. Derivatization of euscaphic acid can lead to the development of more potent or selective inhibitors of this pathway.
Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition by euscaphic acid derivatives.
Experimental Workflow
The following diagram illustrates a general workflow for the derivatization of euscaphic acid and subsequent analysis.
Caption: General experimental workflow for euscaphic acid derivatization and evaluation.
Logical Relationship: Troubleshooting Derivatization Reactions
This diagram outlines the logical steps to troubleshoot a derivatization reaction that is not performing as expected.
Caption: A logical workflow for troubleshooting common issues in euscaphic acid derivatization.
References
- 1. Euscaphic Acid | C30H48O5 | CID 471426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Evaluation of Novel Ursolic acid Derivatives as Potential Anticancer Prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Euscaphic acid inhibits proliferation and promotes apoptosis of nasopharyngeal carcinoma cells by silencing the PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Euscaphic acid inhibits proliferation and promotes apoptosis of nasopharyngeal carcinoma cells by silencing the PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Preparation and Reactions of Carboxylic Acids, Esters and Amides [organic-chemistry.org]
- 8. Efficient synthesis of primary and secondary amides via reacting esters with alkali metal amidoboranes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acylation of peptides by lactic acid solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up 2,3-O-Isopropylidenyl Euscaphic Acid Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the production of 2,3-O-Isopropylidenyl euscaphic acid.
Frequently Asked Questions (FAQs)
Q1: What is the primary starting material for the synthesis of this compound?
A1: The primary starting material is euscaphic acid, a natural triterpenoid (B12794562). It can be isolated from various plant sources, such as the dried fruit of Ziziphus jujuba or the roots of Rosa rugosa.[1][2] The purity of the starting euscaphic acid is crucial for a successful and high-yielding synthesis.
Q2: What is the purpose of the isopropylidene group in this synthesis?
A2: The isopropylidene group is a protecting group for the 1,2-diol functionality at the C-2 and C-3 positions of euscaphic acid. This protection prevents these hydroxyl groups from undergoing unwanted reactions during subsequent synthetic steps. Isopropylidene ketals are favored for their ease of formation, stability under a range of non-acidic conditions, and relatively mild deprotection methods.
Q3: What are the common reagents used for the isopropylidenation of diols?
A3: Common reagents for forming isopropylidene ketals include 2,2-dimethoxypropane (B42991) or acetone (B3395972) in the presence of an acid catalyst.[3] Catalysts such as p-toluenesulfonic acid (TsOH) or a strong acidic ion-exchange resin are frequently used.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A spot corresponding to the starting material (euscaphic acid) will diminish, while a new, less polar spot corresponding to the product (this compound) will appear.
Q5: What are the recommended storage conditions for this compound?
A5: For long-term storage, it is recommended to store the compound as a solid at -20°C. If in solution, it should be stored in tightly sealed vials at -20°C and is generally usable for up to two weeks.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Formation | Incomplete dissolution of euscaphic acid. | Euscaphic acid has limited solubility in some organic solvents. Ensure complete dissolution in a suitable solvent like anhydrous DMF or a mixture of acetone and DMF before adding the catalyst. |
| Inactive or insufficient catalyst. | Use a fresh, anhydrous acid catalyst. If using an ion-exchange resin, ensure it is properly activated and used in a sufficient quantity. | |
| Presence of water in the reaction mixture. | This reaction is sensitive to water, which can prevent ketal formation and hydrolyze the product. Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Formation of Multiple Products (Visible on TLC) | Incomplete reaction leading to a mixture of starting material and product. | Allow the reaction to proceed for a longer duration or gently warm the reaction mixture (e.g., to 40-50°C) to drive it to completion. |
| Formation of byproducts due to side reactions. | Over-exposure to strong acidic conditions can lead to side reactions. Consider using a milder catalyst or reducing the catalyst loading. | |
| Isomerization or rearrangement of the triterpenoid skeleton. | While less common under these conditions, prolonged exposure to acid can potentially cause rearrangements. Minimize reaction time once the starting material is consumed. | |
| Difficulty in Product Purification | Co-elution of the product with starting material or byproducts during column chromatography. | Optimize the solvent system for column chromatography. A gradient elution from a non-polar to a more polar solvent system on silica (B1680970) gel is often effective. Preparative HPLC can also be employed for high-purity isolation.[4] |
| Product instability on silica gel. | If the product is found to be unstable on silica gel, consider using a different stationary phase, such as neutral alumina, or minimize the time the compound spends on the column. | |
| Scaling Up Issues (e.g., reaction stalling or decreased yield) | Inefficient mixing in a larger reaction vessel. | Ensure adequate mechanical stirring to maintain a homogeneous reaction mixture, especially if the starting material is not fully soluble. |
| Localized overheating or cooling issues. | Monitor the internal reaction temperature carefully. For exothermic reactions, ensure the vessel has adequate cooling capacity. For reactions requiring heating, ensure even heat distribution. | |
| Difficulty in removing water on a larger scale. | Ensure all solvents and reagents are rigorously dried before use. Consider adding a dehydrating agent like anhydrous sodium sulfate (B86663) to the reaction mixture if compatible with the reaction conditions. |
Experimental Protocols
Synthesis of this compound
This protocol is a representative procedure based on general methods for isopropylidene protection of diols. Optimization may be required for specific experimental setups and scales.
Materials:
-
Euscaphic acid
-
Anhydrous acetone
-
2,2-Dimethoxypropane
-
Anhydrous p-toluenesulfonic acid (TsOH)
-
Anhydrous Dimethylformamide (DMF) (optional, as a co-solvent)
-
Anhydrous sodium bicarbonate
-
Ethyl acetate (B1210297)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve euscaphic acid in anhydrous acetone and a minimal amount of anhydrous DMF if needed for solubility.
-
To this solution, add an excess of 2,2-dimethoxypropane.
-
Add a catalytic amount of anhydrous p-toluenesulfonic acid.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a small amount of anhydrous sodium bicarbonate to neutralize the acid.
-
Remove the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate).
Purification by High-Performance Liquid Chromatography (HPLC)
For obtaining high-purity this compound, preparative reversed-phase HPLC can be utilized.
Typical HPLC Conditions:
-
Column: A C18 reversed-phase column is often suitable for the separation of triterpenoids.
-
Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol, often with a small percentage of an acid modifier like formic acid or acetic acid to improve peak shape.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) or an Evaporative Light Scattering Detector (ELSD) can be used, as triterpenoids lack a strong chromophore.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: A troubleshooting workflow for addressing low product yield in the synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. A simplified procedure for the preparation of 2,3-O-isopropylidene-sn-glycerol from L-arabinose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Purification of flavonoids and triterpene saponins from the licorice extract using preparative HPLC under RP and HILIC mode - PubMed [pubmed.ncbi.nlm.nih.gov]
Euscaphic Acid Solubility and Bioassay Preparation: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the solubility of euscaphic acid in bioassays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of euscaphic acid for in vitro bioassays?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing a stock solution of euscaphic acid for in vitro experiments.[1][2][3] It is also soluble in other organic solvents such as chloroform, dichloromethane, ethyl acetate, and acetone.[4][5][6] For cell culture, a stock solution can also be prepared in absolute ethanol.[7]
Q2: Euscaphic acid is precipitating when I dilute my DMSO stock solution into my aqueous cell culture medium. What can I do to prevent this?
A2: Precipitation upon dilution into aqueous media is a common issue due to the poor water solubility of euscaphic acid. Here are several troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is low, typically ≤ 0.5%, to minimize solvent toxicity.
-
Pre-warming Media: Pre-warm your cell culture media to 37°C before adding the euscaphic acid stock solution.
-
Stepwise Dilution: Perform a serial dilution of your stock solution in the pre-warmed media, vortexing gently between each dilution step.
-
Sonication: If precipitation persists, you can try sonicating the solution in a water bath for a short period to aid dissolution.[2][3][4]
-
Co-solvents: For certain applications, the use of a co-solvent system may be necessary.
Q3: What is a suitable solvent system for in vivo studies using euscaphic acid?
A3: For in vivo administration, a co-solvent system is typically required. A common formulation involves a mixture of DMSO, polyethylene (B3416737) glycol 300 (PEG300), Tween-80, and saline.[1][3] Another option is a combination of DMSO and corn oil.[3] It is crucial to first dissolve the euscaphic acid in DMSO before adding the other co-solvents sequentially.[1]
Q4: How should I store my euscaphic acid stock solution?
A4: Euscaphic acid stock solutions should be stored at -20°C or -80°C.[1] It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[1] When stored at -20°C, the solution is typically stable for up to one month, while at -80°C, it can be stable for up to six months.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation in Stock Solution | The concentration of euscaphic acid is too high for the solvent. | Gently warm the solution and use sonication to aid dissolution.[2][4] If precipitation persists, dilute the stock solution to a lower concentration. |
| Cell Viability Issues | The final concentration of the organic solvent (e.g., DMSO, ethanol) in the cell culture medium is too high, causing toxicity. | Ensure the final solvent concentration is non-toxic to your specific cell line (typically ≤ 0.5% for DMSO). Perform a solvent toxicity control experiment. |
| Inconsistent Bioassay Results | Incomplete dissolution of euscaphic acid leading to inaccurate concentrations. | Visually inspect the solution for any particulate matter before use. If necessary, filter the final working solution through a 0.22 µm syringe filter.[7] |
| Compound Inactivity | Degradation of euscaphic acid due to improper storage. | Prepare fresh stock solutions and avoid repeated freeze-thaw cycles by storing in aliquots.[1] |
Quantitative Data Summary
The following tables provide a summary of the solubility and biological activity of euscaphic acid.
Table 1: Solubility of Euscaphic Acid
| Solvent | Concentration | Notes | Reference(s) |
| DMSO | 250 mg/mL | Sonication may be required. | [3] |
| DMSO | 50 mg/mL | Sonication is recommended. | [2] |
| Ethanol (absolute) | 1 mg/mL | Used for preparing stock solutions for cell culture. | [7] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.08 mg/mL | A suspended solution for in vivo use; requires sonication. | [1][3] |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL | A clear solution for in vivo use. | [3] |
Table 2: Biological Activity of Euscaphic Acid
| Target | IC₅₀ | Cell Line/System | Reference(s) |
| Calf DNA polymerase α | 61 µM | [1] | |
| Rat DNA polymerase β | 108 µM | [1] | |
| PI3K/AKT/mTOR Pathway | Inhibition | Nasopharyngeal carcinoma cells | [1][7] |
| Apoptosis Induction | Nasopharyngeal carcinoma cells | [1][7] | |
| NF-κB Activation | Inhibition | LPS-induced RAW 264.7 macrophages | [4][] |
Experimental Protocols
Protocol 1: Preparation of Euscaphic Acid Stock Solution for In Vitro Bioassays
-
Weigh the desired amount of euscaphic acid powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 50 mg/mL).
-
Vortex the tube until the powder is fully dissolved. If necessary, sonicate the tube in a water bath for 10-15 minutes.
-
Visually inspect the solution to ensure there is no visible precipitate.
-
Aliquot the stock solution into smaller, single-use volumes in sterile tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of Euscaphic Acid Working Solution for Cell Culture
-
Thaw an aliquot of the euscaphic acid DMSO stock solution at room temperature.
-
Pre-warm the cell culture medium to 37°C.
-
Perform a serial dilution of the stock solution directly into the pre-warmed medium to achieve the final desired concentration. Ensure the final DMSO concentration is below the toxic level for your cells (e.g., ≤ 0.5%).
-
Gently mix the working solution by inverting the tube or pipetting up and down.
-
Use the freshly prepared working solution for your bioassay immediately.
Visualizations
Caption: Experimental workflow for preparing euscaphic acid solutions.
Caption: Troubleshooting logic for euscaphic acid precipitation.
Caption: Euscaphic acid's inhibition of the PI3K/AKT/mTOR pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Euscaphic acid | LDL | PI3K | NO Synthase | TargetMol [targetmol.com]
- 3. file.medchemexpress.eu [file.medchemexpress.eu]
- 4. Euscaphic acid | CAS:53155-25-2 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. Euscaphic acid | CAS:53155-25-2 | Manufacturer ChemFaces [chemfaces.com]
- 6. chemfaces.com [chemfaces.com]
- 7. Euscaphic acid inhibits proliferation and promotes apoptosis of nasopharyngeal carcinoma cells by silencing the PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting NMR Signal Assignment for Euscaphic Acid Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the NMR signal assignment of euscaphic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in assigning NMR signals for euscaphic acid derivatives?
A1: The primary challenges arise from the complex tetracyclic triterpenoid (B12794562) structure of euscaphic acid.[1] These challenges include:
-
Signal Overlap: Severe overlapping of signals, particularly in the aliphatic region (0.5-2.5 ppm) of the ¹H NMR spectrum, is common due to the large number of CH, CH₂, and CH₃ groups in similar chemical environments.[1][2]
-
Complex Spin Systems: Extensive proton-proton (¹H-¹H) couplings create complex multiplets that are difficult to interpret individually.[1]
-
Quaternary Carbons: The presence of several quaternary carbons can make complete ¹³C NMR assignment challenging without the use of long-range correlation experiments like HMBC.
-
Stereochemistry: Determining the relative stereochemistry of the various chiral centers requires careful analysis of coupling constants and NOESY data.
Q2: Which NMR experiments are essential for the complete signal assignment of euscaphic acid derivatives?
A2: A combination of 1D and 2D NMR experiments is crucial for unambiguous signal assignment. The essential experiments include:
-
¹H NMR: Provides initial information about the types and number of protons.
-
¹³C NMR (with DEPT): Identifies the number of different carbon signals and distinguishes between CH, CH₂, and CH₃ groups.
-
¹H-¹H COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, helping to identify adjacent protons.[3][4]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons (one-bond ¹H-¹³C correlation).[3][5]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is critical for connecting different spin systems and identifying quaternary carbons.[3][6][7]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space, which is vital for stereochemical assignments.
Q3: My compound is not very soluble in common NMR solvents like CDCl₃. What are my options?
A3: Poor solubility can lead to broad peaks and low signal-to-noise. If you encounter solubility issues, consider the following:
-
Alternative Deuterated Solvents: Try solvents like deuterated methanol (B129727) (CD₃OD), deuterated acetone (B3395972) (acetone-d₆), or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).[8] Sometimes, changing the solvent can also help to resolve overlapping peaks.[8]
-
Solvent Mixtures: Using a mixture of solvents, such as CDCl₃ with a few drops of CD₃OD, can sometimes improve solubility.
-
Elevated Temperature: Running the NMR experiment at a higher temperature can increase solubility and also sharpen broad peaks that may be due to conformational exchange.
Troubleshooting Guide
Issue 1: Severe Signal Overlap in the ¹H NMR Spectrum
Symptoms:
-
A dense, unresolved region of peaks, typically between 0.5 and 2.5 ppm.
-
Inability to accurately determine coupling constants or integrate individual signals.
Solutions:
-
Utilize 2D NMR: Spread the signals into a second dimension. An HSQC experiment is particularly effective at resolving proton signals by correlating them to their attached carbons.[5][9]
-
Change the NMR Solvent: Switching to a different deuterated solvent (e.g., from CDCl₃ to C₆D₆ or acetone-d₆) can alter the chemical shifts of some protons, potentially resolving the overlap.[8]
-
Higher Magnetic Field: If available, using an NMR spectrometer with a higher magnetic field strength will increase the dispersion of the signals.
-
Selective 1D Experiments: Techniques like 1D TOCSY can be used to selectively excite a specific proton and identify all other protons within that spin system, helping to deconvolve overlapping multiplets.[9]
Issue 2: Difficulty in Assigning Quaternary Carbons
Symptoms:
-
Quaternary carbon signals are present in the ¹³C NMR spectrum but cannot be assigned to specific positions in the molecule.
Solutions:
-
Optimize the HMBC Experiment: The HMBC experiment is the primary tool for assigning quaternary carbons by identifying long-range correlations from nearby protons.[3][7]
-
Ensure the experiment is optimized for the expected range of long-range coupling constants (typically 4-10 Hz).[10]
-
-
Cross-Reference with Known Derivatives: Compare your ¹³C NMR data with reported data for euscaphic acid or similar triterpenoids. While exact values will differ, the relative chemical shifts of the core structure often remain similar.
Issue 3: Ambiguous Stereochemical Assignments
Symptoms:
-
The planar structure is determined, but the relative configuration of stereocenters is unclear.
Solutions:
-
NOESY/ROESY Experiments: These experiments identify protons that are physically close to each other. The presence or absence of cross-peaks can provide definitive evidence for the relative stereochemistry.
-
Analysis of Coupling Constants (J-values): The magnitude of the ³JHH coupling constants, particularly for protons on cyclohexane-like rings, can provide information about the dihedral angle between them and thus their relative orientation (axial vs. equatorial).
Data Presentation
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for the Euscaphic Acid Core Structure
Note: These are approximate chemical shift ranges based on euscaphic acid and related triterpenoids. Actual values will vary depending on the specific derivatives and the solvent used.
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
| H-2 | ~3.8 - 4.2 | ~68-72 | Affected by C-2 hydroxyl group |
| H-3 | ~3.2 - 3.6 | ~82-86 | Affected by C-3 hydroxyl group |
| H-12 | ~5.2 - 5.5 | ~125-130 | Olefinic proton |
| C-13 | - | ~138-145 | Olefinic quaternary carbon |
| H-18 | ~2.2 - 2.8 | ~52-56 | |
| H-19 | ~2.5 - 3.0 | ~72-76 | Affected by C-19 hydroxyl group |
| C-28 | - | ~178-182 | Carboxylic acid/ester carbonyl |
| Me-23 | ~0.8 - 1.2 | ~25-30 | Methyl group |
| Me-24 | ~0.7 - 1.1 | ~15-20 | Methyl group |
| Me-25 | ~0.6 - 1.0 | ~15-20 | Methyl group |
| Me-26 | ~0.7 - 1.1 | ~17-22 | Methyl group |
| Me-27 | ~1.0 - 1.4 | ~23-28 | Methyl group |
| Me-29 | ~0.8 - 1.2 | ~17-22 | Methyl group |
| Me-30 | ~0.9 - 1.3 | ~20-25 | Methyl group |
Experimental Protocols
1. ¹H-¹H COSY (Correlation Spectroscopy)
-
Purpose: To identify protons that are coupled to each other (typically over 2-3 bonds).
-
Methodology: This is a 2D homonuclear experiment where the ¹H spectrum is plotted on both axes. Cross-peaks appear between signals of coupled protons. A standard gradient-selected COSY (gCOSY) or DQF-COSY pulse sequence is used.[3] The number of increments in the indirect dimension (t₁) and the number of scans per increment will determine the resolution and signal-to-noise ratio.
2. HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: To identify which protons are directly attached to which carbons.
-
Methodology: A 2D heteronuclear experiment that correlates the chemical shifts of protons with those of directly bonded ¹³C atoms.[3] The ¹H spectrum is on one axis, and the ¹³C spectrum is on the other. A cross-peak indicates a direct C-H bond. Modern HSQC experiments often include editing (e.g., DEPT-edited HSQC) to differentiate CH/CH₃ signals (positive) from CH₂ signals (negative).
3. HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose: To identify longer-range couplings between protons and carbons (typically over 2-4 bonds).
-
Methodology: This is a 2D heteronuclear experiment that is crucial for piecing together the carbon skeleton and assigning quaternary carbons.[7] The experiment is set up similarly to an HSQC, but the pulse sequence is designed to detect smaller, long-range J-couplings. The long-range coupling delay should be optimized based on the expected J-values (e.g., a delay optimized for 8 Hz is common).[10]
Mandatory Visualization
Caption: Troubleshooting workflow for NMR signal assignment.
Caption: Relationships between key NMR experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Troubleshooting [chem.rochester.edu]
- 9. qNMR of mixtures: what is the best solution to signal overlap? - [mestrelab.com]
- 10. MRRC Structure Elucidation Notes [nmr-center.nmrsoft.com]
preventing degradation of 2,3-O-Isopropylidenyl euscaphic acid during storage
This technical support center provides guidance on preventing the degradation of 2,3-O-Isopropylidenyl euscaphic acid during storage. The primary cause of degradation is the hydrolysis of the 2,3-O-isopropylidene ketal (acetonide) protecting group, which is sensitive to acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound during storage?
A1: The primary degradation pathway is the acid-catalyzed hydrolysis of the 2,3-O-isopropylidene ketal (acetonide) group.[1][2] This reaction removes the protecting group and yields euscaphic acid and acetone. The triterpenoid (B12794562) backbone of euscaphic acid is generally stable under typical storage conditions.
Q2: What are the ideal storage conditions for this compound?
A2: To minimize degradation, the compound should be stored in a tightly sealed container in a cool, dry, and dark place. Inert gas (e.g., argon or nitrogen) can be used to displace air and prevent potential oxidation, although hydrolysis is the more immediate concern. For long-term storage, refrigeration (-20°C) is recommended.[3]
Q3: How does pH affect the stability of the compound?
A3: The compound is most stable at a neutral pH. Acidic conditions will catalyze the hydrolysis of the acetonide group.[1][2] The rate of hydrolysis increases as the pH decreases. The compound is generally stable under basic conditions.
Q4: Can I store this compound in solution?
A4: Storing the compound in solution is not recommended for long periods, as this can facilitate degradation. If you need to make stock solutions in advance, use an anhydrous, neutral aprotic solvent. It is best to prepare solutions on the same day of use.[3] If storage in solution is unavoidable, it is recommended to store aliquots in tightly sealed vials at -20°C for up to two weeks.[3]
Q5: What analytical method can I use to check the purity of my stored sample?
A5: A reversed-phase high-performance liquid chromatography (HPLC) method with UV detection (e.g., at 210 nm) is suitable for assessing the purity of this compound and detecting the presence of the degradation product, euscaphic acid.[4][5]
Troubleshooting Guides
| Issue | Potential Cause | Recommended Action |
| Appearance of a new, more polar spot on TLC or a new peak in HPLC. | Hydrolysis of the acetonide group to form euscaphic acid. | 1. Confirm the identity of the new peak/spot by comparing with a euscaphic acid standard.2. Review storage conditions. Ensure the compound is stored in a dry, neutral environment.3. If stored in solution, prepare fresh solutions for future experiments. |
| Loss of biological activity or inconsistent experimental results. | Degradation of the starting material, leading to a lower concentration of the active compound. | 1. Check the purity of the compound using HPLC.[4][5]2. If degradation is confirmed, acquire a new, pure batch of the compound.3. Implement stricter storage protocols to prevent future degradation. |
| Change in the physical appearance of the solid compound (e.g., clumping). | Absorption of moisture from the atmosphere, which can facilitate hydrolysis. | 1. Store the compound in a desiccator over a suitable drying agent.2. When handling, minimize exposure to ambient air.3. Ensure the storage container is properly sealed. |
Experimental Protocols
Protocol 1: Purity Assessment by HPLC
This protocol describes a general method for assessing the purity of this compound.
1. Materials and Reagents:
-
This compound sample
-
Euscaphic acid reference standard
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
Phosphoric acid or formic acid
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid (or formic acid).
-
Flow Rate: 0.8 - 1.0 mL/min
-
Column Temperature: 25-30°C
-
Injection Volume: 10 µL
3. Procedure:
-
Prepare a stock solution of the this compound sample in methanol.
-
Prepare a stock solution of the euscaphic acid reference standard in methanol.
-
Run the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the sample solution and the reference standard solution.
-
Analyze the chromatograms to determine the purity of the sample and to identify any peak corresponding to euscaphic acid.
Protocol 2: Forced Degradation Study
This protocol outlines a forced degradation study to identify potential degradation products and pathways.
1. Acid Hydrolysis:
-
Dissolve the compound in a solution of 0.1 M HCl in methanol.
-
Incubate at 60°C for 24 hours.
-
Neutralize the solution and analyze by HPLC.
2. Base Hydrolysis:
-
Dissolve the compound in a solution of 0.1 M NaOH in methanol.
-
Incubate at 60°C for 24 hours.
-
Neutralize the solution and analyze by HPLC.
3. Oxidative Degradation:
-
Dissolve the compound in a solution of 3% hydrogen peroxide in methanol.
-
Incubate at room temperature for 24 hours.
-
Analyze by HPLC.
4. Photolytic Degradation:
-
Expose a thin layer of the solid compound to UV light (e.g., 254 nm) for 24 hours.
-
Dissolve the sample in methanol and analyze by HPLC.
5. Thermal Degradation:
-
Heat the solid compound at 80°C for 24 hours.
-
Dissolve the sample in methanol and analyze by HPLC.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Condition | Rationale |
| Temperature | -20°C (long-term) | To slow down chemical degradation processes. |
| 2-8°C (short-term) | ||
| Atmosphere | Inert gas (Argon/Nitrogen) | To prevent oxidation. |
| Light | Amber vial/darkness | To prevent photolytic degradation. |
| Moisture | Tightly sealed container, desiccator | To prevent hydrolysis of the acetonide. |
| Form | Solid | More stable than in solution. |
Table 2: Potential Degradation Products
| Degradation Product | Molecular Formula | Molecular Weight | Formation Pathway |
| Euscaphic Acid | C30H48O5 | 488.7 g/mol | Acid-catalyzed hydrolysis |
| Acetone | C3H6O | 58.08 g/mol | Acid-catalyzed hydrolysis |
Visualizations
Caption: Primary degradation pathway of this compound.
Caption: Troubleshooting workflow for suspected degradation.
Caption: Experimental workflow for a forced degradation study.
References
Validation & Comparative
Mass Spectrometry Analysis of 2,3-O-Isopropylidenyl Euscaphic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the expected mass spectrometry performance of 2,3-O-Isopropylidenyl euscaphic acid against its parent compound, euscaphic acid, and other relevant analytical alternatives. The information presented herein is synthesized from published experimental data on structurally similar compounds to provide a robust predictive framework for researchers embarking on the analysis of this specific derivative.
Introduction to this compound
Euscaphic acid, a pentacyclic triterpenoid, is a known bioactive compound isolated from various medicinal plants.[1][2] Its derivatization, such as the introduction of a 2,3-O-isopropylidenyl group, is a common strategy in medicinal chemistry to enhance its pharmacokinetic properties or to facilitate certain analytical procedures. The molecular formula of this compound is C33H52O5, with a corresponding molecular weight of 528.8 g/mol .[3][4] Understanding its behavior under mass spectrometry is crucial for its identification, characterization, and quantification in various matrices.
Predicted Mass Spectrometry Performance
Key Predicted Features:
-
Ionization: Electrospray ionization (ESI) in negative ion mode is expected to be the most effective method, similar to its parent compound, euscaphic acid.[1][5] The carboxylic acid moiety readily deprotonates to form a stable [M-H]⁻ ion.
-
Molecular Ion: The deprotonated molecular ion ([M-H]⁻) is predicted to have an m/z of 527.8.
-
Fragmentation: The primary fragmentation is anticipated to involve the neutral loss of the isopropylidene group (C3H6O), water (H₂O), and carbon dioxide (CO₂).
The predicted fragmentation pathway is illustrated in the diagram below.
Caption: Predicted ESI-MS/MS fragmentation of this compound.
Comparison with Euscaphic Acid
The mass spectrometry profile of this compound is expected to show distinct differences from that of euscaphic acid, primarily due to the presence of the isopropylidene group.
| Feature | This compound (Predicted) | Euscaphic Acid (Published Data)[5] |
| Molecular Formula | C33H52O5 | C30H48O5 |
| Molecular Weight | 528.8 g/mol | 488.7 g/mol [2] |
| [M-H]⁻ (m/z) | 527.8 | 487.4 |
| Primary Fragments (m/z) | 469.4, 509.8, 451.4, 407.4 | 469.4, 407.4 |
| Key Neutral Loss | Isopropylidene group (C3H6O), H₂O, CO₂ | H₂O, CO₂ |
Alternative Analytical Approaches
While LC-MS/MS is the gold standard for the analysis of triterpenoids, other techniques can be employed, each with its own advantages and limitations.
| Technique | Advantages | Disadvantages |
| High-Performance Liquid Chromatography with UV Detection (HPLC-UV) | Widely available, cost-effective. | Lower sensitivity and selectivity compared to MS; requires a chromophore. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | High resolution and sensitivity for volatile compounds. | Requires derivatization to increase volatility; potential for thermal degradation.[7] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information. | Lower sensitivity, requires larger sample amounts, and is a lower throughput technique. |
Experimental Protocol: A Proposed Method
The following is a detailed, hypothetical experimental protocol for the LC-MS/MS analysis of this compound, based on established methods for similar compounds.[1][8]
5.1. Sample Preparation
-
Extraction: For plant material, ultrasonic extraction with methanol (B129727) or ethanol (B145695) is recommended. For biological fluids, protein precipitation with acetonitrile (B52724) followed by centrifugation is a common approach.[1]
-
Dilution: The extracted sample should be diluted with the initial mobile phase to an appropriate concentration.
5.2. Liquid Chromatography
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is suitable.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A gradient elution from a low to a high percentage of Mobile Phase B over several minutes is recommended to ensure good separation.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
5.3. Mass Spectrometry
-
Ion Source: Electrospray Ionization (ESI) in negative mode.
-
Ion Source Temperature: 150°C.[8]
-
Desolvation Temperature: 350°C.[8]
-
Capillary Voltage: 3.0 - 4.0 kV.
-
Cone Voltage: Optimized for the specific instrument, typically in the range of 20-40 V.
-
Collision Gas: Argon.
-
Collision Energy: This will need to be optimized to achieve the desired fragmentation, likely in the range of 15-30 eV.
-
Data Acquisition: Multiple Reaction Monitoring (MRM) for quantification, using transitions such as 527.8 -> 469.4 and 527.8 -> 407.4.
Caption: A generalized workflow for the LC-MS/MS analysis of triterpenoids.
Conclusion
The mass spectrometry analysis of this compound is predicted to be highly feasible using standard LC-ESI-MS/MS instrumentation. The presence of the isopropylidene group provides a unique fragmentation pattern that should allow for its clear identification and differentiation from its parent compound, euscaphic acid. The proposed experimental protocol offers a solid starting point for method development, and comparison with alternative analytical techniques highlights the superior sensitivity and selectivity of mass spectrometry for this application. Researchers and drug development professionals can use this guide to inform their analytical strategies for the characterization and quantification of this and other derivatized triterpenoids.
References
- 1. A sensitive and cost-effective LC-ESI-MS/MS method for quantitation of euscaphic acid in rat plasma using optimized formic acid concentration in the mobile phase - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. nmppdb.com.ng [nmppdb.com.ng]
- 3. realgenelabs.com [realgenelabs.com]
- 4. acebiolab.com [acebiolab.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Study on the absorption characteristics of euscaphic acid and tiliroside in fruits of Rosa laxa Retz - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Bioactivity of Euscaphic Acid and its Isopropylidene Derivative
For Researchers, Scientists, and Drug Development Professionals
Introduction
Euscaphic acid, a pentacyclic triterpenoid (B12794562) found in various medicinal plants, has garnered significant attention for its diverse pharmacological activities. This guide provides a comparative overview of the known bioactivity of euscaphic acid and its isopropylidene derivative. While extensive research has elucidated the anticancer and anti-inflammatory properties of euscaphic acid, data on its isopropylidene derivative remains scarce in publicly available scientific literature. This document summarizes the existing experimental data for euscaphic acid and provides a framework for potential future comparative studies.
Quantitative Bioactivity Data
The following tables summarize the reported cytotoxic activities of euscaphic acid against various cancer cell lines. No quantitative data for the isopropylidene derivative of euscaphic acid has been found in the reviewed literature.
Table 1: Cytotoxicity of Euscaphic Acid against Nasopharyngeal Carcinoma (NPC) Cells
| Cell Line | Assay | IC50 (µg/mL) | Exposure Time (h) | Reference |
| CNE-1 | CCK8 | 33.39 | 48 | [1] |
| C666-1 | CCK8 | 36.86 | 48 | [1] |
Table 2: General Cytotoxicity of Euscaphic Acid against Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Lung Carcinoma | 95.58 | [2] |
| Caco-2 | Colorectal Adenocarcinoma | 104.1 | [2] |
| HEp-2 | Laryngeal Carcinoma | 105.7 | [2] |
| K562 | Chronic Myelogenous Leukemia | 76.71 | [2] |
Comparative Bioactivity Profile
| Feature | Euscaphic Acid | Euscaphic Acid Isopropylidene Derivative |
| Anticancer Activity | Demonstrated cytotoxicity against various cancer cell lines, including nasopharyngeal, lung, colon, and leukemia. Induces apoptosis and cell cycle arrest. | No experimental data available. |
| Anti-inflammatory Activity | Exhibits anti-inflammatory properties by reducing the production of inflammatory mediators. | No experimental data available. |
| Mechanism of Action | Known to inhibit the PI3K/AKT/mTOR signaling pathway in cancer cells. | Not determined. |
Signaling Pathways and Mechanisms
Euscaphic acid has been shown to exert its anticancer effects in nasopharyngeal carcinoma by inhibiting the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) signaling pathway.[1] This pathway is crucial for cell proliferation, survival, and growth.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature for euscaphic acid are provided below. These protocols can serve as a foundation for comparative studies with its isopropylidene derivative.
Cell Viability Assay (MTT Assay)
This protocol is a standard method to assess cell viability and proliferation.
Procedure:
-
Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., euscaphic acid) and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is proportional to the number of viable cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect and differentiate between apoptotic and necrotic cells.
Procedure:
-
Cell Treatment: Cells are treated with the test compound for a designated time to induce apoptosis.
-
Cell Harvesting: Both adherent and suspension cells are collected and washed with cold phosphate-buffered saline (PBS).
-
Resuspension: The cell pellet is resuspended in a binding buffer.
-
Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, which is then incubated in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-FITC binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells (early apoptosis), while PI enters and stains the nucleus of cells with compromised membranes (late apoptosis and necrosis).
Discussion and Future Directions
The available evidence strongly supports the potential of euscaphic acid as a bioactive compound with notable anticancer and anti-inflammatory activities. Its mechanism of action, particularly the inhibition of the PI3K/AKT/mTOR pathway, provides a solid basis for its further investigation as a therapeutic agent.
The bioactivity of the isopropylidene derivative of euscaphic acid remains uncharacterized. The introduction of an isopropylidene group is a common chemical modification in medicinal chemistry, often aimed at altering a molecule's physicochemical properties, such as lipophilicity and stability. These changes can, in turn, influence the compound's absorption, distribution, metabolism, excretion (ADME) profile, and ultimately its bioactivity.
It is hypothesized that the isopropylidene derivative may exhibit a different bioactivity profile compared to the parent euscaphic acid. However, without experimental data, any comparison would be purely speculative. Therefore, there is a clear need for future research to synthesize and evaluate the biological activities of the isopropylidene derivative of euscaphic acid. Such studies should employ the standardized assays outlined in this guide to allow for a direct and meaningful comparison with the known bioactivity of euscaphic acid. This would provide valuable insights into the structure-activity relationship of this class of triterpenoids and could lead to the discovery of novel and more potent therapeutic agents.
References
A Comparative Guide to the Structural Validation of 2,3-O-Isopropylidenyl Euscaphic Acid: X-ray Crystallography vs. Spectroscopic Techniques
For Researchers, Scientists, and Drug Development Professionals
The definitive determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical research. For complex natural products such as 2,3-O-Isopropylidenyl euscaphic acid, a derivative of the bioactive triterpenoid (B12794562) euscaphic acid, unambiguous structural validation is paramount for understanding its biological activity and for any future drug development endeavors. While spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are powerful tools for elucidating molecular structure, single-crystal X-ray crystallography remains the gold standard for providing unequivocal proof of a compound's atomic arrangement in the solid state.
This guide provides a comparative overview of X-ray crystallography and the commonly employed spectroscopic techniques for the structural validation of this compound. We present a detailed examination of the experimental protocols, the nature of the data generated, and a comparison of the strengths and limitations of each method.
Comparison of Analytical Techniques for Structural Validation
The selection of an analytical technique for structure determination often depends on the nature of the sample, the information required, and the availability of instrumentation. For a molecule like this compound, a combination of techniques is often employed for a comprehensive understanding of its structure.
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy | High-Resolution Mass Spectrometry (HRMS) |
| Principle | Diffraction of X-rays by a crystalline lattice | Absorption of radiofrequency waves by atomic nuclei in a magnetic field | Measurement of the mass-to-charge ratio of ions |
| Sample Requirements | High-quality single crystals (0.1-0.5 mm) | 1-10 mg of pure compound in solution | Micrograms to nanograms of pure compound |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry | Connectivity of atoms (1D & 2D NMR), relative stereochemistry, conformational information in solution | Elemental composition, molecular weight, fragmentation patterns for substructure identification |
| Strengths | Unambiguous determination of the complete 3D structure, including absolute configuration. | Provides detailed information about the chemical environment of each atom, non-destructive. | High sensitivity, provides exact molecular formula, useful for mixture analysis with LC-MS. |
| Limitations | Crystal growth can be a significant bottleneck, not suitable for non-crystalline materials or oils. | Does not provide absolute stereochemistry directly, complex spectra can be challenging to interpret fully. | Does not provide information on stereochemistry or 3D arrangement of atoms. |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for appreciating the data generated by each technique.
Single-Crystal X-ray Crystallography
The primary challenge in the X-ray crystallographic analysis of a triterpenoid like this compound is obtaining diffraction-quality single crystals.
1. Crystallization:
-
Solvent Selection: A systematic screening of solvents and solvent mixtures is performed to find conditions where the compound is sparingly soluble. Common solvents for triterpenoids include methanol, ethanol, acetone, ethyl acetate, and hexane.
-
Crystallization Techniques: Slow evaporation of the solvent, vapor diffusion (hanging or sitting drop), and slow cooling of a saturated solution are common methods employed.
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
2. Data Collection:
-
The mounted crystal is placed in a single-crystal X-ray diffractometer.
-
The crystal is cooled, typically to 100 K, to minimize thermal vibrations and radiation damage.
-
The crystal is rotated in a beam of monochromatic X-rays, and the diffraction pattern is recorded on a detector.
3. Structure Solution and Refinement:
-
The diffraction data is processed to determine the unit cell dimensions and space group.
-
The initial crystal structure is solved using direct methods or Patterson methods.
-
The structural model is refined by least-squares methods against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.
NMR Spectroscopy
NMR spectroscopy is the most powerful technique for determining the structure of organic molecules in solution.
1. Sample Preparation:
-
Approximately 5-10 mg of purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
The solution is transferred to an NMR tube.
2. Data Acquisition:
-
A series of 1D and 2D NMR experiments are performed on a high-field NMR spectrometer (e.g., 400-800 MHz).
-
1D NMR: ¹H NMR provides information about the number and chemical environment of protons. ¹³C NMR provides information about the carbon skeleton.
-
2D NMR:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for connecting different parts of the molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is vital for determining relative stereochemistry.
-
-
3. Spectral Analysis:
-
The NMR spectra are processed and analyzed to assign all proton and carbon signals.
-
The connectivity information from COSY and HMBC is used to piece together the molecular structure.
-
The stereochemistry is determined from the analysis of coupling constants and NOESY correlations.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides the exact molecular formula of a compound, which is a critical piece of information for structure elucidation.
1. Sample Preparation:
-
A small amount of the sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile).
2. Data Acquisition:
-
The sample solution is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source.
-
The instrument is operated in high-resolution mode to obtain an accurate mass measurement of the molecular ion.
-
Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the molecular ion, providing information about the substructures present in the molecule. For euscaphic acid, characteristic losses of H₂O and CO₂ are observed.[1]
3. Data Analysis:
-
The measured accurate mass is used to calculate the elemental composition of the molecular ion.
-
The fragmentation pattern is analyzed to confirm the presence of key functional groups and structural motifs.
Quantitative Data Presentation
The following tables summarize the type of quantitative data obtained from each technique.
Table 1: Hypothetical X-ray Crystallographic Data for this compound
| Parameter | Value |
| Empirical formula | C₃₃H₅₂O₅ |
| Formula weight | 528.76 |
| Crystal system | Monoclinic |
| Space group | P2₁ |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| β (°) | Value |
| Volume (ų) | Value |
| Z | 2 |
| Density (calculated) (g/cm³) | Value |
| R-factor (%) | Value |
| Selected Bond Lengths (Å) | |
| C2-C3 | Value |
| C12=C13 | Value |
| C28-O | Value |
| Selected Bond Angles (°) | |
| C1-C2-C3 | Value |
| C12-C13-C18 | Value |
*Note: As a specific crystal structure for this compound is not publicly available, these values are representative of what would be obtained.
Table 2: Representative NMR Spectroscopic Data for a Triterpenoid Scaffold
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations | Key NOESY Correlations |
| H-3 | ~3.2 (dd) | ~79.0 | H-3 to C-2, C-4, C-23, C-24 | H-3 with H-2, H-5 |
| H-12 | ~5.3 (t) | ~125.0 | H-12 to C-11, C-13, C-14, C-18 | H-12 with H-11, H-18 |
| Me-23 | ~1.0 (s) | ~28.0 | Me-23 to C-3, C-4, C-5, C-24 | Me-23 with H-3, Me-24 |
| Me-27 | ~0.9 (s) | ~17.0 | Me-27 to C-8, C-13, C-14, C-15 | Me-27 with H-9, H-15 |
| Isopropylidene-CH₃ | ~1.3-1.5 (s) | ~26-28 | CH₃ to isopropylidene C |
Table 3: High-Resolution Mass Spectrometry Data for Euscaphic Acid
| Ion | Calculated m/z | Observed m/z | Fragmentation Ions (MS/MS) |
| [M-H]⁻ | 487.3423 | 487.4 | 469.4 ([M-H-H₂O]⁻), 441.4 ([M-H-CO₂]⁻), 423.4 ([M-H-H₂O-CO₂]⁻)[1] |
| [M+H]⁺ | 489.3575 | Value | Fragments |
*Note: Data for the isopropylidene derivative would show a corresponding increase in mass.
Visualizing the Workflow and Structural Validation
The following diagrams illustrate the general workflow for structure elucidation and the logical relationship between the different analytical techniques.
References
The Isopropylidene Group's Influence on Cell Permeability: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding how structural modifications impact a molecule's ability to cross cell membranes is a cornerstone of rational drug design. The isopropylidene group, a common protective group and structural motif, can significantly alter the physicochemical properties of a parent molecule, thereby influencing its cell permeability. This guide provides a comprehensive comparison of methodologies to assess this effect and discusses the expected outcomes based on established principles.
The addition of an isopropylidene group, by reacting a diol with acetone, results in the formation of a cyclic ketal. This structural change primarily impacts a molecule's lipophilicity, size, and conformational flexibility—all critical determinants of its ability to passively diffuse across the lipid bilayer of a cell membrane.
Assessing Cell Permeability: A Tale of Two Assays
Two widely adopted in vitro assays provide critical insights into a compound's permeability: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay. While both aim to predict in vivo absorption, they offer different levels of biological complexity.
A Comparative Overview of Permeability Assays
| Feature | PAMPA | Caco-2 Assay |
| Model System | Artificial lipid-infused membrane | Monolayer of human colon adenocarcinoma cells (Caco-2) |
| Transport Mechanisms | Passive diffusion only | Passive diffusion, active transport (uptake and efflux), and paracellular transport |
| Biological Complexity | Low | High (mimics intestinal epithelium) |
| Throughput | High | Low to medium |
| Cost | Low | High |
| Primary Output | Effective permeability (Pe) | Apparent permeability coefficient (Papp), Efflux Ratio (ER) |
The Isopropylidene Group and its Expected Impact on Permeability
The isopropylidene group is formed by the reaction of a diol with acetone, resulting in a five-membered ring (an acetonide). This modification typically increases the lipophilicity (logP) of the parent molecule by masking two polar hydroxyl groups. According to the pH-partition hypothesis, increased lipophilicity generally favors passive diffusion across the lipid-rich cell membrane. However, this effect is not always linear. Excessive lipophilicity can lead to poor aqueous solubility and increased binding to plasma proteins, which can hinder overall absorption.
The addition of the isopropylidene group also increases the molecule's size and can restrict its conformational flexibility. While a more rigid conformation can sometimes be beneficial for receptor binding, it may negatively impact the molecule's ability to adopt a favorable orientation for membrane traversal.
Therefore, the introduction of an isopropylidene group is expected to:
-
Increase passive permeability (Pe and Papp) for molecules where permeability is primarily limited by polarity.
-
Potentially decrease permeability if the increase in size and rigidity outweighs the benefit of increased lipophilicity, or if the parent molecule is already highly lipophilic.
-
Have a more pronounced effect in the PAMPA assay , which solely measures passive diffusion, compared to the Caco-2 assay , where active transport mechanisms might play a role for the parent diol.
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, cell-free method that models passive transcellular permeability.[1][2]
Materials:
-
96-well filter plates (donor plate) with a hydrophobic PVDF membrane
-
96-well acceptor plates
-
Lipid solution (e.g., 2% w/v lecithin (B1663433) in dodecane)
-
Test compound and reference compounds
-
Phosphate-buffered saline (PBS), pH 7.4
-
Spectrophotometer or LC-MS for analysis
Procedure:
-
Membrane Coating: Apply a small volume (e.g., 5 µL) of the lipid solution to the membrane of each well in the donor plate and allow the solvent to evaporate.
-
Compound Preparation: Prepare solutions of the test compound and controls in PBS.
-
Assay Setup: Fill the acceptor plate wells with PBS. Place the lipid-coated donor plate on top of the acceptor plate and add the compound solutions to the donor wells.
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).
-
Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method.
-
Calculation of Effective Permeability (Pe): The Pe value (in cm/s) is calculated using the following equation:
Where:
-
[C_A] is the concentration in the acceptor well at time t
-
[C_eq] is the equilibrium concentration
-
V_D and V_A are the volumes of the donor and acceptor wells, respectively
-
A is the area of the membrane
-
t is the incubation time
-
Caco-2 Permeability Assay
The Caco-2 assay utilizes a monolayer of human intestinal cells to model both passive and active transport mechanisms.
Materials:
-
Caco-2 cells
-
Transwell® inserts (permeable supports)
-
Cell culture medium (e.g., DMEM) and supplements
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compound and control compounds (e.g., a high-permeability marker like propranolol (B1214883) and a low-permeability marker like Lucifer yellow)
-
LC-MS/MS for analysis
Procedure:
-
Cell Culture: Seed Caco-2 cells onto the Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Test: Before the experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) or the leakage of a fluorescent marker like Lucifer yellow.
-
Transport Experiment (Apical to Basolateral - A to B):
-
Wash the cell monolayer with pre-warmed HBSS.
-
Add the test compound solution to the apical (upper) chamber.
-
Add fresh HBSS to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, take samples from the basolateral chamber and replace with fresh HBSS.
-
-
Transport Experiment (Basolateral to Apical - B to A) (for efflux assessment):
-
Follow the same procedure as above but add the test compound to the basolateral chamber and sample from the apical chamber.
-
-
Quantification: Analyze the concentration of the compound in the collected samples by LC-MS/MS.
-
Calculation of Apparent Permeability Coefficient (Papp): The Papp value (in cm/s) is calculated using the following equation:
Where:
-
dQ/dt is the steady-state flux of the compound across the monolayer
-
A is the surface area of the Transwell® membrane
-
C_0 is the initial concentration of the compound in the donor chamber
-
-
Calculation of Efflux Ratio (ER): The ER is calculated as:
An ER > 2 suggests that the compound is a substrate for active efflux.
Visualizing the Workflow and Cellular Transport
References
- 1. Effect of alpha-tomatine and tomatidine on membrane potential of frog embryos and active transport of ions in frog skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro permeability of poorly aqueous soluble compounds using different solubilizers in the PAMPA assay with liquid chromatography/mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Euscaphic Acid and its Potential Analogs in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative analysis of Euscaphic acid, a naturally occurring pentacyclic triterpenoid (B12794562), and the prospective landscape of its analogs for anticancer applications. While comprehensive comparative studies on a wide range of Euscaphic acid derivatives are currently limited in published literature, this document consolidates the existing experimental data on the parent compound. It further provides a framework for future research by detailing relevant experimental protocols and exploring potential structure-activity relationships based on analogous triterpenoid structures.
Quantitative Data on Euscaphic Acid's Anticancer Activity
Euscaphic acid has demonstrated notable cytotoxic effects against various cancer cell lines. The available half-maximal inhibitory concentration (IC50) values are summarized below. The scarcity of data for specific analogs highlights a significant area for future research and development in cancer therapeutics.
| Compound | Cancer Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM) | Citation |
| Euscaphic Acid | CNE-1 | Nasopharyngeal Carcinoma | 33.39 | ~68.3 | [1] |
| Euscaphic Acid | C666-1 | Nasopharyngeal Carcinoma | 36.86 | ~75.4 | [1] |
| Euscaphic Acid | Calf DNA polymerase α | - | - | 61 | [2][3] |
| Euscaphic Acid | Rat DNA polymerase β | - | - | 108 | [2][3] |
Note: The molecular weight of Euscaphic acid (C₃₀H₄₈O₅) is approximately 488.7 g/mol . Conversion from µg/mL to µM is based on this value.
Experimental Protocols
The following are detailed methodologies for key experiments typically employed in the evaluation of anticancer compounds like Euscaphic acid and its potential analogs.
Cell Proliferation Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (Euscaphic acid or its analogs) and a vehicle control (e.g., DMSO).
-
Incubation: The plate is incubated for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: Following incubation, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well.
-
Formazan (B1609692) Solubilization: The plate is incubated for another 4 hours at 37°C, allowing the MTT to be metabolized by viable cells into purple formazan crystals. The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compounds at their respective IC50 concentrations for a predetermined duration (e.g., 24 or 48 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension according to the manufacturer's instructions, and the mixture is incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are considered late apoptotic or necrotic.
-
Data Interpretation: The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) is quantified to determine the extent of apoptosis induced by the compound.
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Cells are treated with the test compounds and harvested as described for the apoptosis assay.
-
Cell Fixation: The cells are fixed in ice-cold 70% ethanol (B145695) and stored at -20°C overnight to permeabilize the cell membrane.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing PI and RNase A in the dark. PI intercalates with DNA, and RNase A ensures that only DNA is stained.
-
Flow Cytometry Analysis: The DNA content of the cells is measured by flow cytometry.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on the fluorescence intensity of the PI signal.
Visualizing Molecular Mechanisms and Experimental Design
The following diagrams, generated using Graphviz, illustrate the key signaling pathway affected by Euscaphic acid and a typical experimental workflow for its evaluation.
Caption: A generalized workflow for the synthesis and evaluation of Euscaphic acid analogs as potential anticancer agents.
Caption: Euscaphic acid inhibits the PI3K/AKT/mTOR pathway, leading to decreased proliferation and increased apoptosis.[1]
Caption: Key functional groups on the Euscaphic acid scaffold that are amenable to chemical modification for analog synthesis.
Discussion and Future Directions
The available evidence strongly suggests that Euscaphic acid is a promising natural product for anticancer drug development. Its mechanism of action, involving the inhibition of the critical PI3K/AKT/mTOR signaling pathway, is a well-validated strategy in oncology.[1] However, the full potential of this molecular scaffold remains largely untapped due to the limited exploration of its synthetic analogs.
Future research should focus on the rational design and synthesis of Euscaphic acid derivatives with improved potency, selectivity, and pharmacokinetic properties. As suggested by studies on other pentacyclic triterpenoids, modifications at the C-3, C-28, and other positions can significantly impact biological activity. The development of a diverse library of Euscaphic acid analogs and their systematic evaluation against a broad panel of cancer cell lines will be crucial for establishing comprehensive structure-activity relationships. Such studies will undoubtedly pave the way for the discovery of novel and more effective anticancer agents based on the Euscaphic acid scaffold.
References
Validating the PI3K/AKT/mTOR Inhibitory Activity of Euscaphic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (B549165) (mTOR) pathway inhibitory activity of euscaphic acid against other known inhibitors. The information is compiled from preclinical studies to offer a resource for researchers investigating novel therapeutic agents targeting this critical signaling cascade.
Introduction to Euscaphic Acid and the PI3K/AKT/mTOR Pathway
Euscaphic acid is a naturally occurring triterpenoid (B12794562) compound that has demonstrated anti-cancer properties.[1][2] One of its key mechanisms of action is the inhibition of the PI3K/AKT/mTOR signaling pathway.[1][2] This pathway is a crucial intracellular signaling network that regulates cell growth, proliferation, survival, and metabolism.[3] Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[4][5][6]
This guide will delve into the experimental data supporting the inhibitory activity of euscaphic acid and compare its potential efficacy with established PI3K/AKT/mTOR inhibitors.
Comparative Analysis of Inhibitory Activity
While direct head-to-head comparative studies of modified euscaphic acid against a wide panel of PI3K/AKT/mTOR inhibitors are not extensively available in the public domain, we can compile and compare reported inhibitory concentrations from various studies. Euscaphic acid has been shown to suppress the expression of key proteins in the PI3K/AKT/mTOR pathway in a dose-dependent manner in nasopharyngeal carcinoma cells.[1]
For a comparative perspective, the following table summarizes the half-maximal inhibitory concentrations (IC50) of several well-characterized PI3K/AKT/mTOR inhibitors. It is important to note that these values are derived from different studies and experimental conditions, and therefore, direct comparisons should be interpreted with caution.
| Inhibitor Class | Compound | Target(s) | IC50 (nM) | Cell Line/Assay Conditions |
| Pan-PI3K | BKM120 (Buparlisib) | PI3Kα, β, δ, γ | 52 (α), 166 (β), 116 (δ), 262 (γ) | Biochemical assay |
| Pan-PI3K | GDC-0941 (Pictilisib) | PI3Kα, β, δ, γ | 3 (α), 33 (β), 3 (δ), 18 (γ) | Biochemical assay |
| Dual PI3K/mTOR | NVP-BEZ235 (Dactolisib) | PI3Kα, γ, δ, mTOR | 4 (α), 75 (γ), 7 (δ), 6 (mTOR) | Biochemical assay |
| Dual PI3K/mTOR | GDC-0980 (Apitolisib) | PI3Kα, β, δ, γ, mTOR | 5 (α), 27 (β), 7 (δ), 14 (γ), 17 (mTOR) | Biochemical assay |
| Natural Product | Euscaphic Acid | PI3K/AKT/mTOR pathway | ~10-20 µM (effective concentration) | CNE-1 and C666-1 nasopharyngeal carcinoma cells (Western Blot) |
Note: The effective concentration for euscaphic acid is an approximation based on the concentrations (5 and 10 µg/mL) that showed clear suppression of PI3K, p-AKT, and p-mTOR in the cited study.[1] The molar mass of euscaphic acid (C30H48O4) is approximately 472.7 g/mol , leading to an estimated effective concentration range of 10.6 to 21.2 µM.
Experimental Protocols
To validate the PI3K/AKT/mTOR inhibitory activity of a compound like modified euscaphic acid, a series of in vitro experiments are typically performed. Below are detailed methodologies for key assays.
Cell Viability Assay (MTT Assay)
This assay determines the effect of the compound on cell proliferation and viability.
-
Materials:
-
Cancer cell lines (e.g., CNE-1, C666-1)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
Test compound (modified euscaphic acid)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Western Blot Analysis for Pathway Inhibition
This technique is used to measure the levels of key proteins and their phosphorylation status in the PI3K/AKT/mTOR pathway.
-
Materials:
-
Cancer cell lines
-
Test compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PI3K, anti-phospho-AKT (Ser473), anti-AKT, anti-phospho-mTOR (Ser2448), anti-mTOR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Treat cells with the test compound at various concentrations for a specified time.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay quantifies the induction of apoptosis (programmed cell death) by the test compound.
-
Materials:
-
Cancer cell lines
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
-
-
Protocol:
-
Treat cells with the test compound for 24-48 hours.
-
Harvest the cells (including floating and adherent cells) and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in different quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
Visualizing the Molecular Pathway and Experimental Logic
To better understand the mechanism of action and the experimental approach, the following diagrams are provided.
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory points of euscaphic acid.
References
- 1. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
A Head-to-Head Analysis of Protecting Groups for Euscaphic Acid: A Strategic Guide
For Researchers, Scientists, and Drug Development Professionals
Euscaphic acid, a naturally occurring pentacyclic triterpenoid, has garnered significant interest for its diverse pharmacological activities. Its chemical structure, featuring multiple hydroxyl groups and a carboxylic acid moiety, presents a considerable challenge for selective chemical modification. The strategic use of protecting groups is therefore paramount for the successful synthesis of euscaphic acid derivatives. This guide provides a comparative analysis of potential protecting groups for the hydroxyl and carboxylic acid functionalities of euscaphic acid, based on established principles of organic synthesis in the context of complex natural products.
Disclaimer: The following comparison and experimental protocols are proposed based on general principles of organic chemistry, as specific literature on the protection of euscaphic acid is not currently available. These recommendations aim to provide a strategic starting point for researchers.
Protecting the Hydroxyl Groups of Euscaphic Acid
Euscaphic acid possesses several secondary and tertiary hydroxyl groups. The choice of protecting group will depend on the desired stability and the need for selective deprotection. Silyl ethers and benzyl (B1604629) ethers are among the most versatile and commonly employed protecting groups for hydroxyls in natural product synthesis.
Comparison of Hydroxyl Protecting Groups
| Protecting Group | Structure | Protection Conditions | Deprotection Conditions | Stability Profile | Key Advantages | Potential Limitations |
| Trimethylsilyl (TMS) | -Si(CH₃)₃ | TMSCl, Imidazole (B134444), DMF | K₂CO₃, MeOH; mild acid | Low | Easy to introduce and remove | Not suitable for multi-step synthesis due to lability |
| Triethylsilyl (TES) | -Si(CH₂CH₃)₃ | TESCl, Imidazole, DMF | Mild acid (e.g., AcOH) | Moderate | More stable than TMS | May be cleaved under some acidic conditions |
| tert-Butyldimethylsilyl (TBS/TBDMS) | -Si(CH₃)₂(C(CH₃)₃) | TBSCl, Imidazole, DMF | TBAF, THF; strong acid | High | Stable to a wide range of reagents | Steric hindrance can affect protection of hindered hydroxyls |
| Triisopropylsilyl (TIPS) | -Si(CH(CH₃)₂)₃ | TIPSCl, Imidazole, DMF | TBAF, THF; strong acid | Very High | Very stable and sterically demanding | Can be difficult to remove |
| tert-Butyldiphenylsilyl (TBDPS) | -Si(Ph)₂(C(CH₃)₃) | TBDPSCl, Imidazole, DMF | TBAF, THF; strong acid | Very High | Highly stable, resistant to acidic conditions | Sterically bulky, may be difficult to remove |
| Benzyl (Bn) | -CH₂Ph | NaH, BnBr, THF | H₂, Pd/C; strong acid (e.g., BBr₃) | High | Stable to a wide range of non-reductive conditions | Requires hydrogenolysis for cleavage, which can affect other functional groups |
| p-Methoxybenzyl (PMB) | -CH₂-C₆H₄-OCH₃ | NaH, PMBCl, THF | DDQ; TFA | Moderate | Can be removed oxidatively, orthogonal to Bn | Sensitive to strong acids |
Proposed Experimental Protocol: Protection of Euscaphic Acid Hydroxyls with TBS
-
Dissolution: Dissolve euscaphic acid (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).
-
Addition of Base: Add imidazole (5 equivalents per hydroxyl group to be protected) to the solution and stir until dissolved.
-
Silylation: Add tert-butyldimethylsilyl chloride (TBSCl, 1.5 equivalents per hydroxyl group) portion-wise to the solution at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extraction: Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to yield the TBS-protected euscaphic acid.
Protecting the Carboxylic Acid Group of Euscaphic Acid
The carboxylic acid group of euscaphic acid is a key site for modification, such as in the formation of esters or amides. Protection is often necessary to prevent its interference with reactions targeting other parts of the molecule.
Comparison of Carboxylic Acid Protecting Groups
| Protecting Group | Structure | Protection Conditions | Deprotection Conditions | Stability Profile | Key Advantages | Potential Limitations |
| Methyl Ester | -CH₃ | SOCl₂, MeOH; or (CH₃)₃SiCHN₂ | LiOH or NaOH, H₂O/THF | Moderate | Simple to introduce | Requires basic hydrolysis which can affect other esters |
| Benzyl Ester | -CH₂Ph | Benzyl bromide, Cs₂CO₃, DMF | H₂, Pd/C | High | Stable to acidic and basic conditions | Requires hydrogenolysis for removal |
| tert-Butyl Ester | -C(CH₃)₃ | Isobutylene, H₂SO₄ (cat.) | Trifluoroacetic acid (TFA) | High | Stable to basic and nucleophilic reagents | Requires strong acid for removal |
Proposed Experimental Protocol: Protection of Euscaphic Acid Carboxylic Acid as a Benzyl Ester
-
Dissolution: Dissolve euscaphic acid (1 equivalent) in anhydrous DMF.
-
Deprotonation: Add cesium carbonate (Cs₂CO₃, 1.5 equivalents) to the solution and stir for 30 minutes at room temperature.
-
Alkylation: Add benzyl bromide (1.2 equivalents) dropwise to the mixture.
-
Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction by TLC.
-
Work-up: Pour the reaction mixture into water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography to afford the benzyl ester of euscaphic acid.
Orthogonal Protection Strategy
For the selective modification of euscaphic acid, an orthogonal protecting group strategy is essential. This allows for the deprotection of one functional group without affecting the others. For instance, protecting the hydroxyl groups as TBS ethers and the carboxylic acid as a benzyl ester would be an effective orthogonal approach. The TBS groups can be removed with a fluoride (B91410) source (TBAF), while the benzyl ester is stable to these conditions and can be later removed by hydrogenolysis.
Visualizing the Strategy
Euscaphic Acid and its Protected Forms```dot
Caption: A generalized workflow for the synthesis of euscaphic acid derivatives.
A Comparative Guide to the Spectroscopic Data of 2,3-O-Isopropylidenyl Euscaphic Acid and its Parent Compound, Euscaphic Acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Euscaphic acid, a pentacyclic triterpenoid (B12794562), and its synthetic derivative, 2,3-O-Isopropylidenyl euscaphic acid, are of interest for their potential pharmacological activities. Spectroscopic analysis is crucial for confirming the structure and purity of these compounds. This guide summarizes the available mass spectrometry and Nuclear Magnetic Resonance (NMR) data for both compounds, highlighting the key differences introduced by the isopropylidene protecting group.
Spectroscopic Data Comparison
The introduction of the 2,3-O-isopropylidene group on the euscaphic acid backbone results in predictable changes in its spectroscopic properties. The molecular weight increases, and characteristic signals appear in the ¹H and ¹³C NMR spectra.
Mass Spectrometry
The mass spectra provide a clear distinction between euscaphic acid and its isopropylidenyl derivative based on their molecular weights.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Spectrometry Peaks (m/z) |
| Euscaphic Acid | C₃₀H₄₈O₅ | 488.7 | 487.4 [M-H]⁻, 469.4 [M-H₂O-H]⁻, 407.4 [M-CO₂-2H₂O-H]⁻[1] |
| This compound | C₃₃H₅₂O₅ | 528.8 | Expected [M-H]⁻ around 527.8 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for detailed structural elucidation. While a full, assigned NMR spectrum for this compound is not available, data from a closely related isomer provides expected chemical shifts for the isopropylidene group and its effect on the A-ring of the triterpenoid structure.
¹H NMR Data
| Assignment | Euscaphic Acid (Predicted) | 3α,23-O-isopropylidenyl-2α,19α-dihydroxy-urs-12-en-28-oic acid ¹ | Expected for this compound |
| H-2 | ~3.5-3.7 (m) | 3.88 (ddd, J=12.1, 4.1, 2.8 Hz) | Shifted downfield, complex multiplet |
| H-3 | ~3.2-3.4 (m) | 3.77 (d, J=2.8 Hz) | Shifted downfield, doublet of doublets |
| Isopropylidene CH₃ | - | 1.42 (s), 1.40 (s) | Two singlets around 1.3-1.5 ppm |
¹³C NMR Data
| Assignment | Euscaphic Acid (Reported Values) | 3α,23-O-isopropylidenyl-2α,19α-dihydroxy-urs-12-en-28-oic acid ¹ | Expected for this compound |
| C-2 | ~68-70 | 78.8 | Shifted downfield |
| C-3 | ~78-80 | 83.5 | Shifted downfield |
| Isopropylidene C(CH₃)₂ | - | 98.67 (s) | ~98-100 |
| Isopropylidene CH₃ | - | 19.22 (q), 29.38 (q) | Two signals around 20-30 ppm |
¹ Data from a stereoisomer, actual values for the target compound may vary slightly.
Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data for these specific compounds are not extensively published. However, standard methodologies for triterpenoids are applicable.
Sample Preparation for NMR
-
Dissolution: Samples are typically dissolved in a deuterated solvent such as chloroform-d (B32938) (CDCl₃), methanol-d₄ (CD₃OD), or pyridine-d₅.
-
Concentration: A concentration of 5-10 mg/mL is generally sufficient for ¹H NMR, while ¹³C NMR may require higher concentrations or longer acquisition times.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm).
NMR Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, which is crucial for complex molecules like triterpenoids.
-
¹H NMR: Standard pulse sequences are used. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, an appropriate spectral width, and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Proton-decoupled spectra are typically acquired. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguous assignment of all proton and carbon signals.
Mass Spectrometry
-
Ionization Technique: Electrospray ionization (ESI) is a common and effective method for triterpenoids, often in negative ion mode to observe the deprotonated molecule [M-H]⁻.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) can provide accurate mass measurements to confirm the elemental composition.
-
Tandem MS (MS/MS): Fragmentation analysis helps in the structural elucidation by breaking the molecule into smaller, characteristic pieces. For euscaphic acid, characteristic losses of water and carbon dioxide are observed.
Visualizations
To aid in the understanding of the chemical structures and experimental workflows, the following diagrams are provided.
Caption: Structure of Euscaphic Acid with the Isopropylidene Modification.
Caption: General workflow for spectroscopic analysis.
References
Safety Operating Guide
Essential Safety and Logistical Information for Handling 2,3-O-Isopropylidenyl Euscaphic Acid
Disclaimer: No specific Safety Data Sheet (SDS) for 2,3-O-Isopropylidenyl euscaphic acid was found. The following guidance is based on the general principles of handling triterpenoid (B12794562) compounds, protected carboxylic acids, and powdered organic chemicals in a laboratory setting. It is imperative to conduct a thorough risk assessment before handling this compound and to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The focus is on providing immediate, procedural guidance for safe operational and disposal plans.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound, based on general laboratory safety protocols for similar compounds.
| Body Part | Personal Protective Equipment (PPE) | Specifications and Remarks |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are generally recommended for handling organic compounds. Ensure gloves are inspected for any signs of degradation or puncture before use. |
| Eyes | Safety glasses with side shields or safety goggles | Eye protection is mandatory to shield against potential splashes or airborne particles.[1] |
| Body | Laboratory coat | A flame-resistant lab coat that is fully fastened is essential to protect against spills and contamination. |
| Respiratory | N95 or higher-rated respirator | Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of fine particles.[2] |
| Feet | Closed-toe shoes | Shoes should be made of a non-porous material to protect against spills. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is crucial for the safe handling of any chemical compound. The following protocol outlines the key steps for working with this compound.
1. Preparation and Pre-Handling Check:
-
Ensure a calibrated analytical balance is available within a certified chemical fume hood.
-
Verify that the work area is clean and free of clutter.
-
Confirm that all necessary PPE is available and in good condition.
-
Locate the nearest safety shower and eyewash station and ensure they are accessible.
2. Weighing and Aliquoting:
-
Perform all manipulations of the solid compound within a chemical fume hood to minimize inhalation exposure.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the powder.
-
If creating solutions, slowly add the solid to the solvent to avoid splashing.
-
Cap all containers securely when not in use.
3. Experimental Use:
-
Handle all solutions containing the compound with the same level of precaution as the solid form.
-
Avoid direct contact with skin and eyes.[1]
-
Maintain good laboratory hygiene; do not eat, drink, or smoke in the laboratory.
4. Post-Handling:
-
Decontaminate all surfaces and equipment that have come into contact with the compound using an appropriate solvent (e.g., 70% ethanol), followed by a general-purpose laboratory cleaner.
-
Remove PPE in the correct order to avoid cross-contamination and dispose of it as outlined in the disposal plan.
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.
Disposal Plan
Proper waste management is a critical component of laboratory safety and environmental responsibility.
1. Waste Segregation:
-
Solid Waste: Collect any solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, paper towels) in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing the compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.
-
Sharps Waste: Any sharps (e.g., needles, broken glass) contaminated with the compound must be disposed of in a designated sharps container.
2. Waste Container Labeling:
-
All waste containers must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and volume.
3. Storage of Waste:
-
Store waste containers in a designated satellite accumulation area away from general laboratory traffic.
-
Ensure containers are kept closed except when adding waste.
4. Final Disposal:
-
Arrange for the pickup and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department. Do not dispose of chemical waste down the drain or in the regular trash.[3][4][5]
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
